Bazinaprine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-morpholin-4-ylethylamino)-6-phenylpyridazine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c18-13-15-12-16(14-4-2-1-3-5-14)20-21-17(15)19-6-7-22-8-10-23-11-9-22/h1-5,12H,6-11H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNDIPHOJLIHRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NN=C(C=C2C#N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70240219 | |
| Record name | Bazinaprine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70240219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94011-82-2 | |
| Record name | Bazinaprine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94011-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bazinaprine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094011822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bazinaprine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70240219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAZINAPRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU8Y4C529J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Bazinaprine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methodologies for Bazinaprine, a compound of interest in pharmaceutical research. The following sections detail a plausible multi-step synthetic route, purification strategies, and relevant quantitative data, compiled and extrapolated from available scientific literature on related compounds.
Synthesis of this compound
This compound, with the chemical name 3-amino-6-(benzylamino)-N-(2-pyridinyl)pyridazine, can be synthesized through a multi-step process starting from commercially available 3,6-dichloropyridazine. The overall synthetic pathway involves the sequential substitution of the chlorine atoms on the pyridazine ring.
Synthetic Pathway Overview
The synthesis of this compound can be logically divided into three main steps:
-
Step 1: Synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine via selective amination.
-
Step 2: Synthesis of 3-amino-6-(benzylamino)pyridazine by nucleophilic aromatic substitution of the remaining chlorine atom with benzylamine.
-
Step 3: Synthesis of this compound through the coupling of 3-amino-6-(benzylamino)pyridazine with a 2-pyridinyl source.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
This initial step involves the selective amination of 3,6-dichloropyridazine. The reaction is typically carried out at elevated temperatures in a sealed vessel.[1]
-
Materials:
-
3,6-Dichloropyridazine
-
Aqueous ammonia (28-30%)
-
Methylene dichloride (or other suitable solvent like ethanol)[1]
-
-
Procedure:
-
In a sealed reaction vessel, combine 3,6-dichloropyridazine (1 equivalent) with a suitable solvent such as methylene dichloride.
-
Add aqueous ammonia (3 equivalents) to the mixture.
-
Seal the vessel and heat the reaction mixture to 100-180°C for 5-26 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, followed by silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.[1]
-
-
Materials:
-
3-Amino-6-chloropyridazine (from Step 1)
-
Benzylamine
-
A high-boiling point solvent (e.g., N,N-dimethylaniline or DMF)
-
Copper catalyst (e.g., copper bronze powder) - optional, but can facilitate the reaction.
-
-
Proposed Procedure:
-
Combine 3-amino-6-chloropyridazine (1 equivalent) and benzylamine (1.2-1.5 equivalents) in a high-boiling point solvent like N,N-dimethylaniline.
-
Add a catalytic amount of copper bronze powder.
-
Heat the reaction mixture with stirring at 130-140°C for 18-24 hours.
-
Monitor the reaction by TLC. If the starting material is still present, an additional portion of benzylamine can be added and heating continued.
-
After completion, cool the reaction mixture and filter to remove any solids.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting residue contains the crude 3-amino-6-(benzylamino)pyridazine.
-
-
Purification:
-
The crude product can be purified by slurrying with a suitable solvent like isopropyl alcohol, followed by filtration. Further purification can be achieved by column chromatography on silica gel.
-
The final step to synthesize this compound involves the formation of an amine bond between the 3-amino group of the pyridazine core and a 2-pyridinyl group. This can be challenging and may require a coupling reaction. A plausible approach is a Buchwald-Hartwig amination or a similar palladium-catalyzed cross-coupling reaction with 2-chloropyridine or 2-bromopyridine.
-
Materials:
-
3-Amino-6-(benzylamino)pyridazine (from Step 2)
-
2-Chloropyridine or 2-Bromopyridine
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
A strong base (e.g., sodium tert-butoxide, cesium carbonate)
-
Anhydrous toluene or dioxane as solvent
-
-
Proposed Procedure:
-
To an oven-dried flask, add 3-amino-6-(benzylamino)pyridazine (1 equivalent), 2-chloropyridine (1.2 equivalents), the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), and the phosphine ligand (e.g., 4 mol% BINAP).
-
Add the base (e.g., 1.4 equivalents of sodium tert-butoxide).
-
Add anhydrous toluene and degas the mixture with argon or nitrogen.
-
Heat the reaction mixture under an inert atmosphere at 80-110°C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude this compound can be purified by flash column chromatography on silica gel.
-
Quantitative Data
Quantitative data for the synthesis of this compound is not extensively reported in the public domain. The following table provides estimated yields based on similar reported reactions for each step.
| Step | Reaction | Starting Material | Product | Reported/Estimated Yield (%) | Purity (%) |
| 1 | Amination | 3,6-Dichloropyridazine | 3-Amino-6-chloropyridazine | 80-90[1] | >98 (after purification)[1] |
| 2 | Benzylamination | 3-Amino-6-chloropyridazine | 3-Amino-6-(benzylamino)pyridazine | 60-75 (estimated) | >95 (after purification) |
| 3 | Pyridinylation | 3-Amino-6-(benzylamino)pyridazine | This compound | 40-60 (estimated) | >99 (pharmaceutical grade) |
Purification of this compound
The purification of the final this compound product is crucial to meet the stringent requirements for pharmaceutical applications. A multi-step purification process is typically employed to remove impurities such as unreacted starting materials, reagents, catalysts, and by-products.
General Purification Workflow
A general workflow for the purification of an active pharmaceutical ingredient (API) like this compound is outlined below.
Figure 2: General purification workflow for this compound.
Purification Methodologies
Chromatography is a key technique for the purification of this compound, allowing for the separation of closely related impurities.
-
Flash Column Chromatography: This is typically used for the initial purification of the crude product after synthesis. A silica gel stationary phase is commonly used with a gradient of solvents such as hexane and ethyl acetate, or dichloromethane and methanol.
-
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often employed. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and acetonitrile or methanol is a common choice.
Crystallization is a powerful technique for obtaining highly pure crystalline solid this compound and for removing amorphous impurities and trace solvents.
-
Protocol:
-
Dissolve the partially purified this compound in a minimal amount of a suitable hot solvent or solvent mixture.
-
Slowly cool the solution to allow for the formation of crystals.
-
If necessary, induce crystallization by seeding with a small crystal of pure this compound.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum.
-
The choice of solvent is critical and needs to be determined experimentally. A good solvent system is one in which this compound is soluble at high temperatures but has low solubility at room temperature or below.
Liquid-liquid extraction is used during the work-up of the reaction mixtures to separate the product from water-soluble impurities and reagents. Typically, the crude product is dissolved in an organic solvent and washed sequentially with acidic, basic, and neutral aqueous solutions to remove corresponding impurities.
Conclusion
The synthesis and purification of this compound require a multi-step approach involving controlled chemical reactions and rigorous purification techniques. While a complete, validated protocol for this compound is not publicly available, this guide provides a scientifically sound and detailed framework based on established chemical principles and analogous reactions. Researchers and drug development professionals can use this information as a starting point for the development and optimization of a robust and efficient process for the production of high-purity this compound. Further process development and optimization would be necessary to translate these methods to a larger scale production.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Bazinaprine
This technical guide provides a comprehensive overview of the chemical structure and stereochemical properties of bazinaprine, a selective and reversible monoamine oxidase-A (MAO-A) inhibitor. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on detailed chemical data and methodologies.
Chemical Identity and Physicochemical Properties
This compound, also known by its developmental code SR 95191, is a pyridazine derivative.[1][2] Its core structure consists of a phenyl-substituted pyridazine ring linked to a morpholinoethylamino side chain.[1]
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-(2-morpholin-4-ylethylamino)-6-phenylpyridazine-4-carbonitrile | [1] |
| Molecular Formula | C17H19N5O | [1][3] |
| Molecular Weight | 309.37 g/mol | [3] |
| Exact Mass | 309.15896025 Da | [1] |
| CAS Number | 94011-82-2 | [1][3] |
| SMILES | C1COCCN1CCNC2=NN=C(C=C2C#N)C3=CC=CC=C3 | [1] |
| InChIKey | KRNDIPHOJLIHRI-UHFFFAOYSA-N | [1] |
Chemical Structure
The chemical structure of this compound is characterized by three main moieties: a 6-phenylpyridazine-4-carbonitrile core, an ethylamino linker, and a terminal morpholine ring. This structure is fundamental to its activity as a MAO-A inhibitor.[3][4][5]
Caption: Logical relationship of the chemical moieties in this compound.
Stereochemistry
Based on its two-dimensional structure, this compound is an achiral molecule. It does not possess any stereocenters, which are typically carbon atoms bonded to four different substituent groups. The absence of chirality is confirmed by its InChIKey, KRNDIPHOJLIHRI-UHFFFAOYSA-N, where the "UHFFFAOYSA" segment indicates a standard, non-stereospecific structure.[1] Consequently, this compound does not have enantiomers or diastereomers.
Experimental Protocols for Structural Elucidation
While specific, detailed experimental protocols for the initial structural determination of this compound are not available in the provided search results, the structural characterization of novel organic compounds like this compound typically follows a standardized workflow. This involves synthesis followed by spectroscopic and crystallographic analysis.
General Synthetic Approach: The synthesis of pyridazine derivatives often involves the condensation of dicarbonyl compounds with hydrazine to form the pyridazine ring. Subsequent functionalization, such as nucleophilic aromatic substitution, would be used to introduce the morpholinoethylamino side chain. The synthesis of related 1,3,5-triazine derivatives, for example, involves the sequential displacement of chlorine atoms from a triazine core with various amines and amino acids.[5][6]
General Analytical Workflow: The definitive structure of a synthesized compound like this compound is confirmed through a combination of analytical techniques.
Caption: A generalized workflow for the synthesis and structural confirmation of a novel chemical entity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule, identifying the number and connectivity of protons and carbons.
-
Mass Spectrometry (MS) : This technique provides the precise molecular weight and fragmentation pattern, which helps in confirming the molecular formula.[1]
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups, such as the nitrile (C≡N) and amine (N-H) groups in this compound.
-
Single-Crystal X-ray Diffraction : This is the gold-standard method for unambiguously determining the three-dimensional structure of a crystalline solid.[7][8][9] It provides precise bond lengths, bond angles, and conformational information. While a specific crystal structure for this compound was not found, this method would be the definitive way to confirm its planar and bond characteristics.
References
- 1. SR 95191 | C17H19N5O | CID 72119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. molnova.com [molnova.com]
- 4. This compound | MAO | TargetMol [targetmol.com]
- 5. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Crystal structure of the ternary complex of Leishmania major pteridine reductase 1 with the cofactor NADP+/NADPH and the substrate folic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of the monocupin ring-cleaving dioxygenase 5-nitrosalicylate 1,2-dioxygenase from Bradyrhizobium sp - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Bazinaprine: An In-Depth Technical Overview
A comprehensive guide for researchers and drug development professionals on the in vivo disposition of the selective monoamine oxidase-A inhibitor, Bazinaprine (SR 95191).
Introduction
This compound (SR 95191), a pyridazine derivative, was developed by Sanofi as a selective and reversible inhibitor of monoamine oxidase type A (MAO-A) for the potential treatment of depression. Although its development was discontinued in 1996, the study of its pharmacokinetics and metabolism provides valuable insights into the disposition of this class of compounds. This technical guide synthesizes the available in vivo data on this compound, offering a detailed overview of its absorption, distribution, metabolism, and excretion (ADME) profile, alongside the experimental methodologies employed in its preclinical evaluation.
Quantitative Pharmacokinetic Data
Due to the discontinuation of this compound's development, comprehensive in vivo pharmacokinetic data in the public domain is limited. The primary source of information originates from preclinical studies conducted in rats. The following table summarizes the key findings related to the in vivo effects of this compound on MAO-A activity, which serves as an indirect measure of its pharmacodynamic and pharmacokinetic properties.
| Parameter | Species | Route of Administration | Dose | Observation | Citation |
| MAO-A Inhibition (ex vivo) | Rat (Brain) | Oral (p.o.) | 1-100 mg/kg | Dose-dependent inhibition | [1][2] |
| Duration of Action | Rat (Brain, Liver, Duodenum) | Oral (p.o.) | Not specified | Short-lasting MAO-A inhibition | [2] |
| Reversibility | Rat (Brain) | Oral (p.o.) | Not specified | Reversible inhibition of MAO-A | [1][2] |
Experimental Protocols
The in vivo studies on this compound primarily focused on its effects on MAO-A activity in rodents. The methodologies described in the available literature form the basis of the following summarized experimental protocols.
Ex Vivo Monoamine Oxidase (MAO) Activity Assay
This protocol outlines the general procedure used to assess the in vivo inhibitory effect of this compound on MAO-A activity in different tissues.
-
Animal Model: Male Sprague-Dawley rats were typically used.
-
Drug Administration: this compound was administered orally (p.o.) at various doses. A control group received the vehicle.
-
Tissue Collection: At predetermined time points after drug administration, animals were euthanized, and tissues of interest (e.g., brain, liver, duodenum) were rapidly excised and kept on ice.
-
Tissue Homogenization: Tissues were homogenized in a suitable buffer (e.g., phosphate buffer) to prepare mitochondrial fractions, where MAO enzymes are located.
-
MAO Activity Measurement: The activity of MAO-A and MAO-B was determined by radiometric or fluorometric assays using specific substrates. For MAO-A, substrates like 5-hydroxytryptamine (serotonin) were used, while phenylethylamine was used for MAO-B.
-
Data Analysis: The enzyme activity in the drug-treated groups was compared to the control group to calculate the percentage of inhibition. Dose-response curves were generated to determine the ED50 (the dose required to produce 50% of the maximum effect).
Visualizations
Experimental Workflow for Ex Vivo MAO-A Inhibition Study
Putative Metabolic Pathway of this compound
While specific metabolic pathways for this compound have not been detailed in the available literature, a putative pathway can be proposed based on its chemical structure (a pyridazine derivative with a morpholinoethylamino side chain).
Logical Relationship of Pharmacokinetic Processes
The following diagram illustrates the interconnected processes that govern the pharmacokinetics of a drug like this compound.
Discussion and Conclusion
The available data indicates that this compound is an orally active, selective, and reversible inhibitor of MAO-A with a short duration of action in rats[1][2]. The lack of detailed pharmacokinetic parameters such as absorption rate, bioavailability, and clearance is a significant gap in the publicly available information, likely due to the cessation of its clinical development.
The metabolism of this compound has not been explicitly studied, but it is reasonable to hypothesize that it undergoes common biotransformation pathways for xenobiotics, including Phase I (oxidation, N-dealkylation) and Phase II (glucuronidation, sulfation) reactions, primarily in the liver.
For researchers and scientists in drug development, the case of this compound underscores the importance of early and comprehensive ADME profiling. While the compound showed promising in vivo pharmacodynamic activity, a thorough understanding of its pharmacokinetic and metabolic fate is crucial for predicting its clinical efficacy and safety. The experimental protocols and conceptual diagrams provided in this guide offer a framework for the preclinical in vivo evaluation of similar compounds. Further research, should it become available, would be necessary to fully elucidate the complete pharmacokinetic and metabolic profile of this compound.
References
- 1. Monoamine oxidase-inhibiting properties of SR 95191, a new pyridazine derivative, in the rat: evidence for selective and reversible inhibition of monoamine oxidase type A in vivo but not in vitro [pubmed.ncbi.nlm.nih.gov]
- 2. SR 95191, a selective inhibitor of type A monoamine oxidase with dopaminergic properties. II. Biochemical characterization of monoamine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Bazinaprine's Effects on Central Nervous System Neurotransmitters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bazinaprine (also known as SR 95191) is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters. This technical guide provides a comprehensive overview of the effects of this compound on key central nervous system (CNS) neurotransmitters, including dopamine, serotonin, and norepinephrine. Through a detailed examination of its mechanism of action, supported by in vitro and in vivo data, this document elucidates the neurochemical profile of this compound. Quantitative data are summarized in structured tables, and key experimental protocols are detailed to facilitate reproducibility. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise representation of the available scientific evidence.
Introduction
This compound, a derivative of minaprine, emerged as a potential therapeutic agent for depression due to its selective and reversible inhibition of MAO-A.[1][2] MAO-A is a key enzyme responsible for the catabolism of serotonin, norepinephrine, and dopamine in the brain. By inhibiting this enzyme, this compound was expected to increase the synaptic availability of these neurotransmitters, thereby exerting an antidepressant effect.[3][4] This guide delves into the specific neuropharmacological properties of this compound, focusing on its interactions with and effects on major neurotransmitter systems in the CNS.
Mechanism of Action
The primary mechanism of action of this compound is the selective and reversible inhibition of monoamine oxidase A (MAO-A).[3] This inhibition leads to a subsequent increase in the concentrations of the monoamine neurotransmitters: serotonin, norepinephrine, and dopamine in the brain.[3]
A key characteristic of this compound is its high specificity. In vitro studies have demonstrated that this compound does not significantly interact with a variety of other neurotransmitter receptors or uptake sites, indicating a focused mechanism of action primarily driven by MAO-A inhibition.[3]
Figure 1: this compound's Primary Mechanism of Action.
Effects on Neurotransmitter Systems
Monoamine Oxidase (MAO)
This compound is a potent inhibitor of MAO-A, with its inhibitory activity being time-dependent in vitro. The IC50 value for MAO-A inhibition decreases significantly with longer incubation times. In vivo studies have demonstrated its reversible nature.[5]
| Parameter | Value | Species | Tissue | Reference |
| IC50 (MAO-A) | 140 µM (initial) to 7.5 µM (after 30 min incubation) | Rat | Brain | [5] |
| ED50 (MAO-A) | 3-5 mg/kg | Not Specified | Not Specified | [5] |
Dopaminergic System
In vivo studies have shown that this compound administration leads to a dose-dependent increase in striatal dopamine levels.[3] This is a direct consequence of MAO-A inhibition, which plays a role in dopamine metabolism. This compound also induces behaviors consistent with dopamine stimulation, such as stereotypies in rats.[4]
Serotonergic System
As a MAO-A inhibitor, this compound increases the availability of serotonin in the brain.[3] This is a primary contributor to its potential antidepressant effects.
Noradrenergic System
Inhibition of MAO-A by this compound results in elevated levels of norepinephrine in the hypothalamus.[3]
Cholinergic System
Current literature on this compound does not indicate a direct or significant interaction with the cholinergic system. Studies on its parent compound, minaprine, have shown some effects on acetylcholine release, but this has not been reported for this compound.
Receptor and Transporter Binding Profile
A key feature of this compound's pharmacological profile is its high selectivity for MAO-A. Extensive in vitro screening has shown that this compound does not interact with a wide variety of neurotransmitter receptors and transporters at pharmacologically relevant concentrations.[3] This specificity suggests a lower potential for off-target side effects compared to less selective MAO inhibitors.
Table 2: this compound Receptor and Transporter Binding Affinity
| Target | Binding Affinity (Ki or IC50) | Species | Assay Type | Reference |
| Dopamine Transporter (DAT) | No significant interaction | Not Specified | Radioligand Binding | [3] |
| Serotonin Transporter (SERT) | No significant interaction | Not Specified | Radioligand Binding | [3] |
| Norepinephrine Transporter (NET) | No significant interaction | Not Specified | Radioligand Binding | [3] |
| Dopamine Receptors (D1, D2) | No significant interaction | Not Specified | Radioligand Binding | [3] |
| Serotonin Receptors (various) | No significant interaction | Not Specified | Radioligand Binding | [3] |
| Adrenergic Receptors (various) | No significant interaction | Not Specified | Radioligand Binding | [3] |
| Cholinergic Receptors (muscarinic, nicotinic) | No significant interaction | Not Specified | Radioligand Binding | [3] |
Experimental Protocols
In Vitro MAO-A Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of this compound on MAO-A.
Figure 2: In Vitro MAO-A Inhibition Assay Workflow.
Protocol Details:
-
Enzyme Preparation: Homogenize rat brain tissue in a suitable buffer and prepare mitochondrial fractions by differential centrifugation.
-
Incubation: Pre-incubate the mitochondrial preparation with varying concentrations of this compound for different durations (e.g., 0, 15, 30 minutes) at 37°C to assess time-dependent inhibition.
-
Reaction Initiation: Add a substrate for MAO-A, such as kynuramine, to start the enzymatic reaction.
-
Measurement: After a set incubation period, stop the reaction and measure the formation of the product (e.g., 4-hydroxyquinoline from kynuramine) using a fluorometric method.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
In Vivo Microdialysis for Neurotransmitter Levels
This protocol describes a general procedure for measuring extracellular neurotransmitter levels in the rat brain following this compound administration.
Figure 3: In Vivo Microdialysis Experimental Workflow.
Protocol Details:
-
Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the brain region of interest (e.g., striatum for dopamine, hypothalamus for norepinephrine).
-
Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate and collect several baseline dialysate samples.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Post-Dose Collection: Continue to collect dialysate samples at regular intervals to monitor changes in neurotransmitter levels over time.
-
Sample Analysis: Analyze the collected dialysate samples for their content of dopamine, serotonin, norepinephrine, and their metabolites using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[6]
Conclusion
This compound is a selective and reversible inhibitor of MAO-A. Its primary effect on the central nervous system is the elevation of synaptic concentrations of serotonin, norepinephrine, and dopamine. A notable feature of this compound is its high specificity, with a lack of significant interaction with a broad range of other CNS receptors and transporters. This targeted mechanism of action suggests a potentially favorable side-effect profile. The provided data and protocols offer a foundational understanding for researchers and drug development professionals interested in the neuropharmacology of this compound and similar MAO-A inhibitors. Further research could focus on elucidating the precise quantitative impact on a wider array of neurotransmitter metabolites and exploring its behavioral correlates in more detail.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SR 95191, a selective inhibitor of type A monoamine oxidase with dopaminergic properties. II. Biochemical characterization of monoamine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SR 95191, a selective inhibitor of type A monoamine oxidase with dopaminergic properties. I. Psychopharmacological profile in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
In Vitro Enzymatic Activity of Bazinaprine on MAO-A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro enzymatic activity of Bazinaprine (also known as SR 95191) on Monoamine Oxidase-A (MAO-A). This compound is a selective inhibitor of MAO-A, an enzyme crucial in the metabolism of monoamine neurotransmitters.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biochemical pathways and experimental workflows.
Quantitative Analysis of this compound's Inhibitory Activity on MAO-A
This compound exhibits a potent and selective inhibitory effect on MAO-A.[1] Notably, its in vitro inhibitory action is characterized by a time-dependent nature, appearing irreversible under these conditions, which contrasts with its reversible behavior observed in vivo.[1] The inhibitory potency of this compound against MAO-A increases significantly with pre-incubation time.
| Parameter | Value | Conditions | Source |
| IC50 | 140 µM | Rat brain MAO-A, without pre-incubation | (Kan et al., 1987, as cited in[3]) |
| IC50 | 7.5 µM | Rat brain MAO-A, with 30-minute pre-incubation | (Kan et al., 1987, as cited in[3]) |
| Inhibition Type | Competitive (without pre-incubation), Appears Irreversible (with pre-incubation) | In vitro studies on rat brain MAO-A | [3] |
| Selectivity | Selective for MAO-A over MAO-B | In vitro studies | [1] |
Experimental Protocols
The following section outlines a typical experimental protocol for determining the in vitro enzymatic activity of this compound on MAO-A, based on established methodologies for time-dependent MAO inhibitors.
Materials and Reagents
-
Enzyme Source: Rat brain mitochondria, as a source of MAO-A.
-
Substrate: Kynuramine or another suitable MAO-A substrate.
-
Inhibitor: this compound (SR 95191).
-
Reference Inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B) to confirm selectivity.
-
Buffer: Potassium phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Detection Reagents: Reagents for quantifying the product of the enzymatic reaction (e.g., 4-hydroxyquinoline if using kynuramine as a substrate).
-
Instrumentation: Spectrophotometer or fluorometer.
Assay Procedure for Time-Dependent Inhibition
-
Enzyme Preparation: Isolate mitochondria from rat brain tissue via differential centrifugation. Resuspend the mitochondrial pellet in the assay buffer.
-
Pre-incubation:
-
In a series of tubes, pre-incubate the mitochondrial preparation with various concentrations of this compound for different time intervals (e.g., 0, 5, 10, 20, 30 minutes) at 37°C.
-
A control group with no inhibitor is also included.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the MAO-A substrate (e.g., kynuramine) to each tube.
-
Allow the reaction to proceed for a defined period (e.g., 20-30 minutes) at 37°C.
-
-
Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., a strong acid).
-
Product Quantification: Measure the amount of product formed using spectrophotometry or fluorometry.
-
Data Analysis:
-
Calculate the percentage of MAO-A inhibition for each this compound concentration and pre-incubation time relative to the control.
-
Determine the IC50 values at each pre-incubation time point by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To assess the reversibility, a washout experiment can be performed where the pre-incubated enzyme-inhibitor complex is diluted or subjected to dialysis before adding the substrate. A lack of recovery of enzyme activity suggests irreversible inhibition.[3]
-
Visualizations
Signaling Pathway of MAO-A Inhibition
The primary consequence of MAO-A inhibition is the increased availability of its substrate neurotransmitters in the synaptic cleft.[4][5]
References
- 1. This compound | MAO | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. What are MAO-A inhibitors and how do they work? [synapse.patsnap.com]
- 5. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Bazinaprine: A Technical Overview of its Binding Affinity and Selectivity for Monoamine Oxidase-A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bazinaprine is a selective and reversible inhibitor of monoamine oxidase-A (MAO-A), an enzyme of significant interest in the fields of neurobiology and pharmacology.[1][2] As a critical regulator of monoamine neurotransmitters, including serotonin and norepinephrine, MAO-A is a key target for the development of therapeutics for depressive disorders. This technical guide provides a comprehensive overview of this compound's binding affinity and selectivity for MAO-A, presenting available quantitative data, outlining relevant experimental protocols, and visualizing its mechanism of action.
Data Presentation: Binding Affinity and Selectivity
This compound demonstrates a strong and time-dependent inhibitory effect on MAO-A, with a significantly weaker interaction with the MAO-B isoform, highlighting its selectivity.[1] The inhibitory potential of this compound against MAO-A, as measured by its half-maximal inhibitory concentration (IC50), intensifies with increased incubation time. This suggests a mechanism where the inhibitor may induce a conformational change in the enzyme or that the binding process is a two-step reaction with an initial rapid binding followed by a slower isomerization to a more tightly bound state.
| Target | Parameter | Value | Incubation Time | Species | Reference |
| MAO-A | IC50 | 140 µM | Short | Not Specified | [1] |
| MAO-A | IC50 | 7.5 µM | 30 minutes | Not Specified | [1] |
| MAO-A | ED50 (in vivo) | 3-5 mg/kg | Not Applicable | Not Specified | [1] |
| MAO-B | Inhibition | Weak | Not Specified | Not Specified | [1] |
Experimental Protocols
The determination of this compound's binding affinity and inhibitory activity against MAO-A and MAO-B would typically involve well-established biochemical assays. The following are detailed methodologies representative of those likely employed in the characterization of this compound.
In Vitro Enzyme Inhibition Assay (Spectrophotometric Method)
This assay measures the enzymatic activity of MAO-A and MAO-B by monitoring the oxidation of a substrate, which results in a product that can be detected spectrophotometrically.
Objective: To determine the IC50 value of this compound for MAO-A and MAO-B.
Materials:
-
Purified recombinant human MAO-A and MAO-B enzymes
-
This compound (test compound)
-
Kynuramine (substrate for MAO-A) or Benzylamine (substrate for MAO-B)
-
Potassium phosphate buffer (pH 7.4)
-
Spectrophotometer or microplate reader
-
96-well microplates
Procedure:
-
Enzyme Preparation: Recombinant human MAO-A or MAO-B is diluted in potassium phosphate buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.
-
Assay Reaction:
-
In a 96-well plate, add the enzyme solution to each well.
-
Add various concentrations of this compound or vehicle control to the wells.
-
To investigate time-dependent inhibition, pre-incubate the enzyme with this compound for varying durations (e.g., 0, 15, 30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
-
Detection: The formation of the product (4-hydroxyquinoline from kynuramine or benzaldehyde from benzylamine) is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 316 nm for 4-hydroxyquinoline or 250 nm for benzaldehyde) over time.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition for each this compound concentration is determined relative to the vehicle control. The IC50 value, the concentration of this compound that causes 50% inhibition of enzyme activity, is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the MAO-A enzyme, and the ability of this compound to compete for this binding.
Objective: To determine the binding affinity (Ki) of this compound for MAO-A.
Materials:
-
Source of MAO-A (e.g., membrane preparations from cells expressing recombinant human MAO-A or tissue homogenates)
-
[³H]-Ro41-1049 (a high-affinity radioligand for MAO-A)
-
This compound (unlabeled competitor)
-
Incubation buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare membrane fractions containing MAO-A from a suitable source.
-
Binding Reaction:
-
In test tubes, combine the membrane preparation, a fixed concentration of [³H]-Ro41-1049, and a range of concentrations of this compound.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Radioligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Total binding: Radioactivity in the absence of any competitor.
-
Non-specific binding: Radioactivity in the presence of a saturating concentration of a known MAO-A inhibitor (e.g., clorgyline) to block all specific binding sites.
-
Specific binding: Calculated as total binding minus non-specific binding.
-
The IC50 value for this compound is determined by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a one-site competition model.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Mechanism of Action: this compound Inhibition of MAO-A
The primary mechanism of action of this compound is the selective and reversible inhibition of MAO-A. This leads to a decrease in the breakdown of monoamine neurotransmitters in the presynaptic neuron, resulting in their increased availability in the synaptic cleft.
References
Bazinaprine Hydrochloride: A Review of Available Physicochemical Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bazinaprine, a selective and reversible monoamine oxidase-A (MAO-A) inhibitor, has been investigated for its potential as an antidepressant. The hydrochloride salt of this compound is often utilized in pharmaceutical development to improve properties such as solubility and stability. This technical guide synthesizes the currently available public information on the physicochemical properties of this compound and its hydrochloride salt. It is important to note that detailed experimental data and protocols for this compound hydrochloride are not extensively available in the public domain. This document presents the known information and provides generalized experimental frameworks for the characterization of similar compounds.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | 3-(2-morpholin-4-ylethylamino)-6-phenylpyridazine-4-carbonitrile hydrochloride | N/A |
| Molecular Formula | C₁₇H₁₉N₅O · HCl | N/A |
| Molecular Weight | 345.83 g/mol | N/A |
| CAS Number | 94011-82-2 (for free base) | N/A |
| Canonical SMILES | C1COCCN1CCNC2=NN=C(C=C2C#N)C3=CC=CC=C3.Cl | N/A |
Physicochemical Properties
Quantitative experimental data on the physicochemical properties of this compound hydrochloride are scarce in publicly accessible literature. The following table summarizes the available information for the free base and provides a template for the type of data required for a comprehensive profile of the hydrochloride salt.
| Property | This compound (Free Base) | This compound Hydrochloride | Experimental Protocol |
| Melting Point (°C) | Not available | Not available | A standard capillary melting point apparatus (e.g., Büchi M-560) would be used. The sample is heated at a controlled rate, and the temperature range from the appearance of the first liquid drop to complete liquefaction is recorded. |
| Solubility | 22.5 mg/mL in DMSO | Not available | Equilibrium Solubility Method: An excess amount of the compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol). The suspension is agitated at a constant temperature until equilibrium is reached. The supernatant is then filtered and the concentration of the dissolved compound is determined by a suitable analytical method like HPLC-UV. |
| pKa | Not available | Not available | Potentiometric Titration: A solution of the compound is titrated with a standardized acid or base. The pH is measured as a function of the titrant volume, and the pKa is determined from the inflection point of the titration curve. Spectrophotometric methods can also be used if the compound has a chromophore that changes with ionization state. |
| LogP (Octanol/Water) | Not available | Not available | Shake-Flask Method: A solution of the compound is prepared in a mixture of n-octanol and water. After equilibration, the phases are separated, and the concentration of the compound in each phase is determined. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. |
| Stability | Not available | Not available | Forced Degradation Studies: The compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) according to ICH guidelines. The degradation products are identified and quantified using a stability-indicating HPLC method to determine the degradation pathways and kinetics. |
Chemical Structure
Caption: Chemical structure of this compound hydrochloride.
Experimental Workflow: Physicochemical Characterization
The following diagram illustrates a general workflow for the physicochemical characterization of a hydrochloride salt like this compound hydrochloride.
Caption: General workflow for physicochemical characterization.
Signaling Pathway
This compound is known to be a monoamine oxidase-A (MAO-A) inhibitor. MAO-A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the synaptic cleft, which is believed to be the primary mechanism for its antidepressant effects. A detailed signaling cascade beyond this general mechanism has not been elucidated for this compound in the available literature.
Caption: Mechanism of action of this compound as a MAO-A inhibitor.
Conclusion
While this compound has been identified as a monoamine oxidase-A inhibitor with antidepressant potential, a comprehensive public profile of the physicochemical properties of its hydrochloride salt is lacking. The information provided in this guide is based on the limited available data for the free base and general knowledge of pharmaceutical salt characterization. Further experimental studies are required to fully elucidate the physicochemical profile of this compound hydrochloride, which is crucial for its potential development as a therapeutic agent. Researchers and drug development professionals are encouraged to perform the described experimental protocols to generate the necessary data for a complete assessment.
The Early Discovery and Development of Bazinaprine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bazinaprine (also known as SR 95191) is a selective and reversible inhibitor of monoamine oxidase A (MAO-A) that was investigated by Sanofi in the early 1990s as a potential treatment for major depressive disorder.[1] Developed from the aminopyridazine lead compound minaprine, this compound showed promise in preclinical studies due to its potent and selective inhibition of MAO-A, an enzyme responsible for the degradation of key neurotransmitters like serotonin and norepinephrine.[1] Despite reaching Phase 1 clinical trials in France and the United Kingdom, its development was ultimately discontinued.[1] This technical guide provides an in-depth overview of the early discovery and development history of this compound, summarizing the available data, outlining likely experimental protocols, and visualizing key pathways and workflows.
Core Data Summary
Due to the discontinuation of this compound's development at an early stage, publicly available quantitative data is limited. The following tables summarize the known information.
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Species/System | Notes |
| MAO-A Inhibition (In Vitro) | IC50: 7.5 µM - 140 µM | Not Specified | Time-dependent inhibition observed over a 30-minute incubation period. |
| MAO-A Inhibition (In Vivo) | ED50: 3-5 mg/kg | Not Specified | |
| MAO-B Inhibition | Weak Inhibitory Effect | Not Specified | Considered selective for MAO-A. |
IC50: Half-maximal inhibitory concentration; ED50: Half-maximal effective dose.
Table 2: Development Status of this compound
| Parameter | Details |
| Developer | Sanofi |
| Drug Class | Monoamine Oxidase A Inhibitor |
| Lead Compound | Minaprine |
| Therapeutic Indication | Major Depressive Disorder |
| Highest Development Phase | Phase 1 |
| Development Status | Discontinued |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect primarily through the inhibition of MAO-A. This enzyme is located on the outer membrane of mitochondria and is responsible for the oxidative deamination of monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA), in the presynaptic neuron. By inhibiting MAO-A, this compound prevents the breakdown of these neurotransmitters, leading to their increased concentration in the synaptic cleft. This enhanced neurotransmitter availability is believed to be the primary mechanism underlying its antidepressant effects.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, based on standard practices in drug discovery and development for MAO inhibitors, the following methodologies were likely employed.
Synthesis of this compound
The synthesis of this compound would have likely started from its lead compound, minaprine, which is an aminopyridazine derivative. The process would involve chemical modifications to enhance its selectivity and potency for MAO-A while minimizing off-target effects. A generalized synthetic workflow is depicted below.
Monoamine Oxidase (MAO) Inhibition Assay
To determine the in vitro inhibitory activity of this compound on MAO-A and MAO-B, a fluorometric or radiometric assay would have been used.
Objective: To determine the IC50 values of this compound for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
A suitable substrate (e.g., kynuramine for a fluorometric assay, or a radiolabeled substrate like [14C]serotonin for MAO-A and [14C]phenylethylamine for MAO-B).
-
This compound at various concentrations.
-
Control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
Assay buffer (e.g., potassium phosphate buffer).
-
96-well plates.
-
Fluorometer or scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the assay buffer, MAO enzyme (A or B), and either this compound or a control inhibitor.
-
Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the reaction by adding the substrate.
-
Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a strong acid or base).
-
Measure the product formation using a fluorometer or scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Preclinical In Vivo Efficacy Studies (Animal Models of Depression)
To assess the antidepressant-like effects of this compound in vivo, standard rodent models of depression such as the Forced Swim Test (FST) or Tail Suspension Test (TST) were likely used.
Objective: To evaluate the ability of this compound to reduce immobility time in mice or rats, which is indicative of an antidepressant effect.
Animals: Male mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley or Wistar).
Procedure (Forced Swim Test):
-
Administer this compound or a vehicle control to the animals via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses.
-
After a specific pre-treatment time (e.g., 30-60 minutes), place each animal individually into a cylinder of water from which it cannot escape.
-
Record the animal's behavior for a set period (e.g., 6 minutes).
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Compare the immobility times between the this compound-treated groups and the vehicle control group. A significant reduction in immobility time is considered an antidepressant-like effect.
Conclusion
This compound was a promising MAO-A inhibitor that emerged from the optimization of the earlier antidepressant, minaprine. Its development was supported by its selective and potent mechanism of action. However, for reasons that are not publicly documented, its clinical development was halted after Phase 1 trials. The information available today underscores the challenges in antidepressant drug development, where promising preclinical and early clinical findings do not always translate into a successful therapeutic. This technical guide provides a consolidated overview of the early-stage research and development of this compound, based on the limited accessible data.
References
Bazinaprine Analogues and Structure-Activity Relationship (SAR) Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bazinaprine (SR 95191) is a selective and reversible inhibitor of monoamine oxidase-A (MAO-A), investigated in the late 1980s and early 1990s as a potential antidepressant. As a derivative of the earlier antidepressant minaprine, its development aimed to refine the pharmacological profile for improved therapeutic action. Although its clinical development was discontinued, the study of this compound and its structural class offers valuable insights into the design of MAO-A inhibitors. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and a discussion of the structure-activity relationships (SAR) within the broader context of pyridazine-based MAO inhibitors, due to the limited publicly available data on a dedicated series of this compound analogues. Detailed experimental protocols for assessing MAO-A inhibition are also presented, alongside visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound (SR 95191)
This compound, also known by its developmental code SR 95191, is a pyridazine derivative that emerged from research programs focused on novel treatments for depressive disorders. It is structurally related to minaprine, a compound with a complex pharmacology that includes weak MAO-A inhibition. This compound was specifically designed to be a more potent and selective inhibitor of MAO-A, an enzyme responsible for the degradation of key monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.
The primary therapeutic rationale for developing this compound was that by selectively and reversibly inhibiting MAO-A, it would increase the synaptic availability of these neurotransmitters, thereby alleviating depressive symptoms. This approach was considered a potential improvement over the older, non-selective, and irreversible MAO inhibitors, which were associated with significant side effects, including the risk of hypertensive crisis when interacting with tyramine-rich foods (the "cheese effect"). This compound's development reached Phase I clinical trials but was discontinued in 1996.
Mechanism of Action: Selective and Reversible MAO-A Inhibition
Monoamine oxidases are a family of enzymes that catalyze the oxidative deamination of monoamines. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. MAO-A preferentially metabolizes serotonin and norepinephrine, making it a key target for antidepressant drugs.
This compound functions as a competitive and reversible inhibitor of MAO-A. This means that it binds to the active site of the enzyme, preventing the binding and subsequent breakdown of monoamine neurotransmitters. The reversibility of this inhibition is a key feature, as it allows for a more controlled and potentially safer pharmacological profile compared to irreversible inhibitors. An increase in the concentration of the natural substrate can displace the inhibitor, which helps to mitigate the risk of excessive enzyme inhibition.
The signaling pathway affected by this compound is central to monoaminergic neurotransmission. By inhibiting MAO-A in presynaptic neurons, this compound leads to an accumulation of serotonin and norepinephrine within the neuron. This increases the amount of neurotransmitter available for packaging into synaptic vesicles and subsequent release into the synaptic cleft, enhancing neurotransmission.
Structure-Activity Relationship (SAR) Studies
Detailed structure-activity relationship studies for a series of this compound analogues are not extensively available in the public domain, likely due to the discontinuation of its development. However, by examining the structure of this compound and comparing it to its parent compound, minaprine, as well as other pyridazine-based MAO inhibitors, we can infer key structural features important for its activity.
This compound's structure consists of a central pyridazine ring, a phenyl group, a cyano group, and a morpholinoethylamino side chain.
Table 1: Qualitative Structure-Activity Relationship for Pyridazine-based MAO-A Inhibitors
| Structural Moiety | Modification/Feature | Impact on MAO-A Inhibitory Activity | Notes |
| Pyridazine Core | Essential heterocyclic scaffold | Critical for binding to the MAO-A active site. | Provides the core structure for arranging other functional groups. |
| Phenyl Group | Substitution on the phenyl ring | Can modulate potency and selectivity. Electron-withdrawing groups may influence activity. | The position and nature of substituents are key for optimizing interactions. |
| Cyano Group | Addition to the pyridazine ring | Likely enhances potency compared to the methyl group in minaprine. | Acts as an electron-withdrawing group, potentially influencing the electronic properties of the heterocyclic core. |
| Side Chain | Morpholinoethylamino group | Important for binding and selectivity. The length and nature of the amine are crucial. | The morpholine ring is a common feature in many CNS-active drugs and may contribute to favorable pharmacokinetic properties. |
The transition from minaprine (which has a methyl group at the position of this compound's cyano group) to this compound suggests that the introduction of the electron-withdrawing cyano group was a key modification to enhance MAO-A inhibitory potency and selectivity.
Experimental Protocols
The assessment of MAO inhibitory activity is crucial in the development of compounds like this compound. Below is a detailed, representative protocol for an in vitro MAO-A inhibition assay.
In Vitro MAO-A Inhibition Assay
Objective: To determine the in vitro potency (IC50) of a test compound (e.g., this compound analogue) as an inhibitor of monoamine oxidase-A.
Materials:
-
Recombinant human MAO-A enzyme
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrate: Kynuramine or p-tyramine
-
Detection reagent: For kynuramine, a solution to stop the reaction and measure the fluorescent product (4-hydroxyquinoline). For p-tyramine, a peroxidase-coupled system to detect hydrogen peroxide production.
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., clorgyline for irreversible, or moclobemide for reversible inhibition)
-
96-well microplates (black plates for fluorescence assays)
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in phosphate buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add:
-
Phosphate buffer.
-
Test compound at various concentrations (or vehicle for control wells).
-
MAO-A enzyme solution.
-
-
Pre-incubate the enzyme with the test compound for a defined period (e.g., 15 minutes) at 37°C to allow for binding.
-
-
Initiation of Reaction:
-
Add the substrate (kynuramine) to all wells to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a specific duration (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., NaOH for the kynuramine assay).
-
Measure the product formation using a plate reader. For the kynuramine assay, measure the fluorescence of 4-hydroxyquinoline (e.g., excitation at 310 nm, emission at 400 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Methodological & Application
Application Notes and Protocols: Bazinaprine in vitro Assay for MAO-A Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bazinaprine (also known as SR 95191) is a pyridazine derivative that acts as a selective and reversible inhibitor of Monoamine Oxidase A (MAO-A).[1][2] MAO-A is a key enzyme in the metabolism of monoamine neurotransmitters, such as serotonin and norepinephrine. Its inhibition can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and other neurological disorders.[3] These application notes provide a detailed protocol for an in vitro fluorometric assay to determine the inhibitory activity of this compound on MAO-A.
Mechanism of Action of MAO-A Inhibition
Monoamine Oxidase A is an enzyme that catalyzes the oxidative deamination of monoamines, converting them into their corresponding aldehydes. This process is crucial for regulating neurotransmitter levels. Inhibitors of MAO-A, like this compound, bind to the enzyme and prevent it from metabolizing its substrates. This leads to an accumulation of monoamines in the synaptic cleft, enhancing neurotransmission.
Figure 1: Signaling pathway of MAO-A inhibition by this compound.
Quantitative Data Summary
The inhibitory potential of this compound against MAO-A has been characterized by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). It is important to note that the in vitro inhibition by this compound is time-dependent.[4]
| Compound | Parameter | Value | Conditions | Reference |
| This compound (SR 95191) | IC50 | 140 µM | No preincubation | [4] |
| IC50 | 7.5 µM | 30-minute preincubation | [4] | |
| Ki | 68 µM | Competitive inhibition (no preincubation) | [4] |
Experimental Protocol: Fluorometric In Vitro Assay for MAO-A Inhibition
This protocol describes a common method for determining the MAO-A inhibitory activity of a compound by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-A catalyzed oxidation of a substrate. The H₂O₂ is detected using a fluorometric probe in a reaction coupled with horseradish peroxidase (HRP).
Materials and Reagents
-
Recombinant human MAO-A enzyme
-
This compound
-
MAO-A substrate (e.g., Tyramine, Kynuramine)
-
Positive control inhibitor (e.g., Clorgyline)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Horseradish Peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex® Red, or similar H₂O₂-sensitive probe)
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
96-well black, flat-bottom microplates
-
Microplate reader with fluorescence detection capabilities (Excitation/Emission appropriate for the chosen probe, e.g., ~530-560 nm / ~590 nm for Amplex® Red)
Experimental Workflow
Figure 2: Experimental workflow for the in vitro MAO-A inhibition assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of this compound in DMSO. Further dilute in Assay Buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Prepare stock solutions of the positive control (clorgyline) and the substrate (tyramine) in a similar manner.
-
On the day of the experiment, dilute the recombinant MAO-A enzyme in cold Assay Buffer to the desired working concentration. Keep the enzyme on ice.
-
Prepare the detection reagent by mixing the fluorescent probe and HRP in Assay Buffer according to the manufacturer's instructions. Protect this solution from light.
-
-
Assay Protocol:
-
Add a small volume (e.g., 5 µL) of the diluted this compound, positive control, or vehicle (for no inhibition control) to the wells of a 96-well black microplate.
-
Add the diluted MAO-A enzyme solution (e.g., 45 µL) to each well.
-
Pre-incubate the plate for a set period (e.g., 30 minutes) at 37°C. This step is crucial for time-dependent inhibitors like this compound.[4]
-
Initiate the enzymatic reaction by adding a mixture of the substrate and the detection reagent (e.g., 50 µL) to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths. Readings can be taken at a single endpoint or kinetically over the incubation period.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme or substrate) from all experimental wells.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Fluorescence of this compound well / Fluorescence of Vehicle control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
Conclusion
This document provides a comprehensive guide for establishing an in vitro assay to evaluate the inhibitory activity of this compound on MAO-A. The provided protocol is a general guideline and may require optimization based on the specific laboratory conditions and reagents used. Accurate determination of the IC50 value for this compound is essential for understanding its potency and for the development of novel therapeutics targeting MAO-A. The time-dependent nature of this compound's in vitro inhibition is a critical factor to consider in the experimental design.[4]
References
- 1. This compound | MAO | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SR 95191, a selective inhibitor of type A monoamine oxidase with dopaminergic properties. II. Biochemical characterization of monoamine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine oxidase-inhibiting properties of SR 95191, a new pyridazine derivative, in the rat: evidence for selective and reversible inhibition of monoamine oxidase type A in vivo but not in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bazinaprine Administration in Rodent Studies
Application Notes
Bazinaprine is presumed to be a psychotropic agent with potential antidepressant and nootropic effects, similar to its structural analog, Minaprine. These protocols are designed for researchers in neuroscience, pharmacology, and drug development to assess the efficacy and pharmacokinetic profile of this compound in rodent models. The primary route of administration for Minaprine in preclinical rodent studies has been intraperitoneal (IP) injection, as oral administration has been reported to be less effective for certain behavioral endpoints.[1] Careful consideration of the vehicle, dosage, and administration route is critical for reproducible and reliable results.
Data Presentation
Table 1: Summary of Minaprine Administration in Rodent Studies
| Parameter | Details | Species | Study Focus | Citation |
| Dosage | 10 mg/kg | Rat | Biochemical analysis | [2] |
| Route of Administration | Intraperitoneal (IP) | Rat | Behavioral studies | [1] |
| Frequency | Twice daily | Rat | Chronic administration | [2] |
| Duration | 3 weeks | Rat | Chronic administration | [2] |
| Vehicle | Not specified, likely saline | Rat/Mouse | General |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of this compound in Rodents
1. Materials:
- This compound hydrochloride
- Sterile saline solution (0.9% NaCl)
- Sterile syringes (1 mL) and needles (25-27 gauge)
- Animal scale
- 70% ethanol
- Appropriate personal protective equipment (PPE)
2. Procedure:
- Dose Calculation and Preparation:
- Weigh the rodent accurately.
- Calculate the required volume of this compound solution based on the desired dose (e.g., 10 mg/kg) and the concentration of the prepared solution.
- Prepare a stock solution of this compound in sterile saline. For example, to achieve a 10 mg/kg dose in a 10 mL/kg injection volume, prepare a 1 mg/mL solution. Ensure the compound is fully dissolved. Filter-sterilize the solution if necessary.
- Animal Restraint:
- Gently but firmly restrain the rodent. For a mouse, this can be done by scruffing the neck and securing the tail. For a rat, more secure restraint may be necessary, potentially involving a second person.
- Injection Site Preparation:
- Position the animal to expose the lower abdominal quadrants. The injection should be administered into the lower right or left quadrant, avoiding the midline to prevent damage to the bladder or cecum.
- Wipe the injection site with 70% ethanol.
- Administration:
- Insert the needle at a 15-20 degree angle into the peritoneal cavity. A slight aspirate can be performed to ensure no blood or urine is drawn, indicating correct placement.
- Inject the calculated volume of the this compound solution smoothly.
- Withdraw the needle and return the animal to its cage.
- Post-Administration Monitoring:
- Observe the animal for any immediate adverse reactions, such as distress or abnormal posture. Monitor for any signs of injection site irritation in the following hours.
Protocol 2: Oral Gavage (PO) Administration of this compound in Rodents
1. Materials:
- This compound hydrochloride
- Vehicle (e.g., water, 0.5% methylcellulose)
- Flexible or rigid gavage needle (appropriate size for the animal)
- Syringe (1 mL)
- Animal scale
- Appropriate PPE
2. Procedure:
- Dose Calculation and Preparation:
- Follow the same procedure as for IP administration to calculate and prepare the dose. Ensure the vehicle is appropriate for oral administration and that this compound is stable in it.
- Animal Restraint:
- Proper restraint is crucial for safe oral gavage. Scruff the animal firmly to immobilize the head and prevent biting. The body should be held securely.
- Gavage Needle Insertion:
- Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth to reach the stomach.
- Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The animal should swallow the tube. If resistance is met, do not force it, as this may indicate entry into the trachea.
- Administration:
- Once the needle is correctly positioned in the stomach, administer the this compound solution slowly and steadily.
- Needle Removal and Monitoring:
- Carefully remove the gavage needle and return the animal to its cage.
- Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the lungs. Also, observe for any signs of discomfort or regurgitation.
Mandatory Visualizations
Signaling Pathway of Minaprine (as a proxy for this compound)
Caption: Proposed signaling pathway of Minaprine.
Experimental Workflow for this compound Rodent Study
References
Application Notes and Protocols for High-Throughput Screening of Bazinaprine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bazinaprine, a derivative of the antidepressant minaprine, represents a promising scaffold for the development of novel therapeutics. Minaprine is known to act as a monoamine oxidase inhibitor (MAOI) and modulates serotonergic and dopaminergic pathways.[1][2][3] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound derivatives to identify and characterize potential drug candidates targeting key components of these pathways. The following protocols are designed to be adaptable for screening large compound libraries against specific molecular targets.
Target Selection
Based on the known pharmacology of minaprine, relevant targets for screening this compound derivatives include:
-
Monoamine Oxidase A (MAO-A): A key enzyme in the degradation of neurotransmitters like serotonin and dopamine.[3][4]
-
Serotonin Receptors (e.g., 5-HT2A): G-protein coupled receptors (GPCRs) that mediate the effects of serotonin.
-
Dopamine Receptors (e.g., D2): GPCRs that are central to the dopaminergic system.
This document will focus on assays for MAO-A and a representative GPCR.
High-Throughput Screening Assays
A variety of HTS assays can be employed to screen for modulators of these targets. We will detail protocols for:
-
Fluorescence Polarization (FP) Assay: For identifying inhibitors of MAO-A.
-
AlphaLISA Assay: For detecting protein-protein interactions, adaptable for GPCR downstream signaling.
-
Cell-Based Reporter Assay: For measuring the functional activity of GPCRs in a cellular context.[5][6][7]
Fluorescence Polarization (FP) Assay for MAO-A Inhibition
Application: This assay is a competitive binding assay used to identify compounds that inhibit the activity of MAO-A by competing with a fluorescently labeled tracer.[8] It is a homogeneous assay, meaning it does not require separation of bound and free tracer, making it ideal for HTS.[8][9]
Principle: The assay measures the change in polarization of fluorescent light emitted by a tracer molecule. When the tracer is bound to a larger molecule (MAO-A), it tumbles slower in solution, resulting in a high polarization value. When a this compound derivative displaces the tracer, the free tracer tumbles faster, leading to a decrease in fluorescence polarization.[8][9]
Experimental Protocol
Materials:
-
Recombinant human MAO-A enzyme
-
Fluorescently labeled tracer (e.g., a fluorescent analog of a known MAO-A inhibitor)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
384-well black, low-volume microplates
-
This compound derivative compound library (dissolved in DMSO)
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Dispense 50 nL of each this compound derivative from the compound library into the wells of a 384-well microplate. Include appropriate controls (e.g., DMSO for negative control, a known MAO-A inhibitor for positive control).
-
Enzyme Addition: Add 10 µL of MAO-A solution (e.g., 2X final concentration) to all wells.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Tracer Addition: Add 10 µL of the fluorescent tracer solution (e.g., 2X final concentration) to all wells.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
Data Presentation
Table 1: Hypothetical HTS Data for this compound Derivatives in MAO-A FP Assay
| Compound ID | Concentration (µM) | % Inhibition | IC50 (µM) | Z'-Factor |
| BZN-001 | 10 | 85.2 | 1.5 | 0.82 |
| BZN-002 | 10 | 12.5 | > 50 | 0.82 |
| BZN-003 | 10 | 92.1 | 0.8 | 0.82 |
| BZN-004 | 10 | 45.7 | 12.3 | 0.82 |
| Positive Ctrl | 1 | 98.5 | 0.05 | 0.82 |
| Negative Ctrl | - | 0.0 | - | 0.82 |
Z'-factor is a measure of assay quality, with values > 0.5 considered excellent for HTS.[10]
Experimental Workflow
AlphaLISA Assay for GPCR-Beta-Arrestin Interaction
Application: The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based assay used to study biomolecular interactions.[11][12] This protocol is designed to identify this compound derivatives that modulate the interaction between an activated GPCR (e.g., 5-HT2A) and β-arrestin, a key event in GPCR desensitization and signaling.
Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. One interacting partner (e.g., GPCR) is captured on the Donor beads, and the other (β-arrestin) on the Acceptor beads. When the two proteins interact, the beads are brought into close proximity (within 200 nm).[12] Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal that is measured at 615 nm.[13] Compounds that disrupt or enhance this interaction will cause a decrease or increase in the signal, respectively.
Experimental Protocol
Materials:
-
Cell lysate containing tagged GPCR (e.g., FLAG-tagged 5-HT2A)
-
Recombinant tagged β-arrestin (e.g., His-tagged)
-
AlphaLISA anti-FLAG Acceptor beads
-
AlphaLISA Nickel Chelate Donor beads
-
Assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well white, low-volume microplates
-
This compound derivative compound library (in DMSO)
-
Plate reader capable of AlphaLISA detection
Procedure:
-
Compound Plating: Dispense 50 nL of each this compound derivative into the wells of a 384-well microplate.
-
Reagent Mix: Prepare a master mix containing the cell lysate with the tagged GPCR and the tagged β-arrestin in assay buffer.
-
Reagent Addition: Add 10 µL of the reagent mix to each well.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Bead Mix: Prepare a master mix of the Acceptor and Donor beads in assay buffer.
-
Bead Addition: Add 10 µL of the bead mix to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Measurement: Read the AlphaLISA signal on a compatible plate reader.
Data Presentation
Table 2: Hypothetical HTS Data for this compound Derivatives in GPCR-β-arrestin AlphaLISA Assay
| Compound ID | Concentration (µM) | Signal Modulation (%) | EC50/IC50 (µM) | Z'-Factor |
| BZN-005 | 10 | -75.8 (Antagonist) | 2.1 (IC50) | 0.78 |
| BZN-006 | 10 | +45.2 (Agonist) | 5.8 (EC50) | 0.78 |
| BZN-007 | 10 | -5.1 | > 50 | 0.78 |
| BZN-008 | 10 | -88.9 (Antagonist) | 0.9 (IC50) | 0.78 |
| Agonist Ctrl | 1 | +95.0 | 0.02 (EC50) | 0.78 |
| Antag. Ctrl | 1 | -92.3 | 0.08 (IC50) | 0.78 |
Experimental Workflow
Cell-Based Reporter Assay for GPCR Activation
Application: This assay measures the functional response of a cell to GPCR activation by a this compound derivative. It utilizes a reporter gene (e.g., luciferase) under the control of a response element that is activated by a downstream signaling pathway of the target GPCR.[7][14]
Principle: Cells are engineered to express the target GPCR (e.g., D2 dopamine receptor) and a reporter construct. For a Gs-coupled receptor, a cAMP response element (CRE) upstream of the luciferase gene would be used. For a Gq-coupled receptor, a serum response element (SRE) would be appropriate. Activation of the GPCR by an agonist (a this compound derivative) will lead to an increase in the respective second messenger, activation of the response element, and subsequent expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of GPCR activation.
Experimental Protocol
Materials:
-
HEK293 cells stably expressing the target GPCR and the reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
384-well white, clear-bottom cell culture plates
-
This compound derivative compound library (in DMSO)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer plate reader
Procedure:
-
Cell Plating: Seed the engineered cells into 384-well plates at an appropriate density (e.g., 10,000 cells/well) and incubate overnight.
-
Compound Addition: Add 50 nL of the this compound derivatives to the cell plates.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period determined by the signaling kinetics (e.g., 3-6 hours).
-
Reagent Addition: Equilibrate the plates to room temperature and add the luciferase assay reagent to each well.
-
Lysis and Signal Development: Incubate for 5-10 minutes at room temperature to ensure cell lysis and signal stabilization.
-
Measurement: Read the luminescence on a plate reader.
Data Presentation
Table 3: Hypothetical HTS Data for this compound Derivatives in a D2 Receptor Reporter Assay
| Compound ID | Concentration (µM) | % Activation | EC50 (µM) | Z'-Factor |
| BZN-009 | 10 | 95.3 | 0.5 | 0.85 |
| BZN-010 | 10 | 8.2 | > 50 | 0.85 |
| BZN-011 | 10 | 65.7 | 4.3 | 0.85 |
| BZN-012 | 10 | 110.2 (Superagonist) | 0.2 | 0.85 |
| Agonist Ctrl | 1 | 100.0 | 0.01 | 0.85 |
| Vehicle Ctrl | - | 0.0 | - | 0.85 |
Signaling Pathway Diagram
Conclusion
The assays described provide a robust framework for the high-throughput screening of this compound derivatives. By employing a combination of biochemical and cell-based assays, researchers can effectively identify and characterize compounds with desired activities against key neurological targets. The provided protocols and data tables serve as a guide for setting up and executing successful HTS campaigns in the pursuit of novel therapeutics. Further hit validation and lead optimization studies will be necessary to advance promising candidates through the drug discovery pipeline.
References
- 1. Molecular mechanisms in the action of minaprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. psychscenehub.com [psychscenehub.com]
- 4. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell-based Epigenetic Assays, Epigenetic Drug Discovery - Epigenetics [epigenhub.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. frontiersin.org [frontiersin.org]
- 8. A universal competitive fluorescence polarization activity assay for S-adenosylmethionine utilizing methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Epigenetic assays for chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simple and cost-effective reporter assay for evaluating chemical-induced epigenetic changes | EurekAlert! [eurekalert.org]
Revolutionizing Neurotransmitter Monitoring: Assessing Bazinaprine's Impact with In Vivo Microdialysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for utilizing in vivo microdialysis to assess the effects of Bazinaprine, a selective monoamine oxidase-A (MAO-A) inhibitor, on extracellular neurotransmitter levels in the brain. The protocol outlines the surgical implantation of microdialysis probes, the perfusion and sample collection procedure, and the subsequent analysis of dialysates for key monoamine neurotransmitters—dopamine (DA), serotonin (5-HT), and norepinephrine (NE)—using high-performance liquid chromatography with electrochemical detection (HPLC-ECD). Furthermore, this note presents a summary of the expected quantitative changes in these neurotransmitter levels following this compound administration, based on data from studies of its parent compound, Minaprine, and other selective MAO-A inhibitors.
Introduction to this compound and its Mechanism of Action
This compound is a selective and reversible inhibitor of monoamine oxidase-A (MAO-A), an enzyme primarily responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, this compound is hypothesized to increase the synaptic availability of these neurotransmitters, which are crucial for mood regulation. This mechanism of action makes this compound a potential therapeutic agent for depressive disorders.
In vivo microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid in specific brain regions of freely moving animals. This method is invaluable for studying the pharmacodynamic effects of drugs on neurotransmitter systems, providing real-time data on changes in neurotransmitter release and metabolism.
Signaling Pathway of this compound Action
The primary mechanism of this compound involves the inhibition of MAO-A, leading to an accumulation of monoamine neurotransmitters in the presynaptic neuron and subsequently increased release into the synaptic cleft.
Experimental Protocol: In Vivo Microdialysis
This protocol provides a detailed methodology for assessing the effect of this compound on monoamine neurotransmitter levels in the rat striatum, a brain region rich in dopaminergic neurons.
Materials and Reagents
-
Animals: Male Sprague-Dawley rats (250-300 g)
-
Surgical Equipment: Stereotaxic apparatus, anesthesia machine (isoflurane), surgical drill, micro-syringes, dental cement.
-
Microdialysis Probes: Concentric microdialysis probes with a 2-4 mm membrane length (e.g., CMA 12).
-
Perfusion Solution (Artificial Cerebrospinal Fluid - aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4.
-
This compound Solution: Dissolved in a suitable vehicle (e.g., saline or DMSO, then diluted in saline).
-
Analytical System: HPLC system with electrochemical detection (HPLC-ECD).
-
Mobile Phase for HPLC: Specific to the column and analytes, typically a buffered aqueous-organic mixture with an ion-pairing agent.
-
Standards: Dopamine, Serotonin, Norepinephrine, and their metabolites (DOPAC, HVA, 5-HIAA).
Experimental Workflow
Detailed Procedure
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat using isoflurane and place it in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target brain region (e.g., striatum, coordinates relative to bregma: AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm).
-
Slowly lower the guide cannula to the desired depth.
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Administer post-operative analgesics and allow the animal to recover for 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently restrain the rat and insert the microdialysis probe through the guide cannula.
-
Connect the probe to a microinfusion pump and begin perfusion with aCSF at a flow rate of 1-2 µL/min.
-
Allow the system to stabilize for 2-3 hours.
-
Collect four baseline dialysate samples, typically over 20-minute intervals.
-
Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Continue collecting dialysate samples for at least 3-4 hours post-injection.
-
Store samples at -80°C until analysis.
-
-
HPLC-ECD Analysis:
-
Thaw the dialysate samples on ice.
-
Inject a fixed volume (e.g., 10-20 µL) of each sample into the HPLC-ECD system.
-
Separate the monoamines and their metabolites on a reverse-phase C18 column.
-
Detect the analytes using an electrochemical detector set at an appropriate oxidation potential.
-
Quantify the concentrations of dopamine, serotonin, and norepinephrine by comparing the peak areas to those of known standards.
-
Data Presentation: Expected Effects of this compound
The following table summarizes the anticipated quantitative changes in extracellular neurotransmitter levels in the striatum following the administration of a selective MAO-A inhibitor like this compound.
| Neurotransmitter | Basal Level (pg/20µL dialysate) | Expected Peak Increase (% of Baseline) | Time to Peak Effect (minutes post-administration) |
| Dopamine (DA) | 10 - 30 | 200 - 300%[2] | 60 - 120 |
| Serotonin (5-HT) | 1 - 5 | 150 - 250% | 60 - 120 |
| Norepinephrine (NE) | 2 - 8 | 150 - 250% | 60 - 120 |
Note: The basal levels are approximate and can vary based on the specific brain region, probe efficiency, and analytical sensitivity. The expected peak increases are estimates based on published data for other selective MAO-A inhibitors and may vary for this compound.
Conclusion
In vivo microdialysis coupled with HPLC-ECD is a robust and essential technique for elucidating the neurochemical profile of novel psychoactive compounds like this compound. The detailed protocol provided here offers a framework for researchers to investigate the impact of this compound on monoamine neurotransmitter systems. The expected outcome is a significant increase in the extracellular levels of dopamine, serotonin, and norepinephrine, consistent with its mechanism as a selective MAO-A inhibitor. This information is critical for understanding its therapeutic potential for the treatment of depression and other mood disorders.
References
- 1. Neurochemical profile of moclobemide, a short-acting and reversible inhibitor of monoamine oxidase type A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of selective monoamine oxidase inhibitors on the in vivo release and metabolism of dopamine in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Cytotoxicity of Bazinaprine: A Guide to Cell-Based Assays
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. broadpharm.com [broadpharm.com]
- 3. LDH cytotoxicity assay [protocols.io]
- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.sg]
- 6. moleculardevices.com [moleculardevices.com]
- 7. stemcell.com [stemcell.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Ex Vivo Brain Slice Electrophysiology with Bazinaprine Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ex vivo brain slice electrophysiology is a powerful technique for studying the intrinsic electrical properties of neurons and the synaptic connections between them in a preparation that preserves the local cellular architecture of the brain. This application note provides a detailed protocol for preparing acute brain slices and performing whole-cell patch-clamp recordings to investigate the effects of novel pharmacological compounds. As a hypothetical case study, we will explore the application of Bazinaprine, a compound structurally related to the antidepressant Minaprine, on neuronal excitability and synaptic transmission in the hippocampus.
Disclaimer: The following application notes and protocols describe a hypothetical scenario for the use of this compound, as there is currently no publicly available data on its specific electrophysiological effects. The proposed mechanism of action and experimental data are illustrative and based on the known pharmacology of the related compound, Minaprine.
Part 1: General Protocols for Ex Vivo Brain Slice Electrophysiology
Solutions and Reagents
Proper solution preparation is critical for maintaining the health and viability of brain slices.[1] All solutions should be prepared with high-purity water and filtered (0.22 µm) before use. Solutions should be continuously bubbled with carbogen (95% O₂ / 5% CO₂) for at least 15-30 minutes prior to and throughout the experiment to maintain physiological pH and oxygenation.[2][3]
Table 1: Composition of Electrophysiology Solutions
| Solution | Component | Concentration (mM) |
| Cutting Solution (Sucrose-based) | Sucrose | 210 |
| KCl | 2.5 | |
| NaH₂PO₄ | 1.25 | |
| NaHCO₃ | 26 | |
| MgCl₂ | 7 | |
| CaCl₂ | 0.5 | |
| D-Glucose | 10 | |
| Artificial Cerebrospinal Fluid (aCSF) | NaCl | 124 |
| KCl | 2.5 | |
| NaH₂PO₄ | 1.25 | |
| NaHCO₃ | 26 | |
| MgSO₄ | 2 | |
| CaCl₂ | 2 | |
| D-Glucose | 10 | |
| Internal Solution (K-Gluconate based) | K-Gluconate | 135 |
| KCl | 10 | |
| HEPES | 10 | |
| Mg-ATP | 4 | |
| Na-GTP | 0.3 | |
| EGTA | 0.2 |
Acute Brain Slice Preparation
This protocol is adapted from standard procedures for preparing acute hippocampal slices from rodents.[4][5]
-
Anesthesia and Perfusion:
-
Anesthetize the animal (e.g., a P21-P35 mouse or rat) with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine mixture) until it is deeply unresponsive to noxious stimuli.
-
Perform transcardial perfusion with ice-cold, carbogenated cutting solution until the liver is cleared of blood.[4]
-
-
Brain Extraction and Slicing:
-
Rapidly decapitate the animal and dissect the brain, submerging it in ice-cold, carbogenated cutting solution.
-
Isolate the hippocampus and mount it on the stage of a vibrating microtome (vibratome) filled with ice-cold, carbogenated cutting solution.
-
Cut coronal or sagittal slices (typically 300-400 µm thick).
-
-
Incubation and Recovery:
-
Transfer the slices to a holding chamber containing aCSF continuously bubbled with carbogen.
-
Allow the slices to recover at 32-34°C for 30 minutes, and then maintain them at room temperature for at least 1 hour before recording.
-
Whole-Cell Patch-Clamp Recording
-
Slice Transfer and Visualization:
-
Transfer a single slice to the recording chamber on the stage of an upright microscope.
-
Continuously perfuse the slice with carbogenated aCSF at a rate of 2-3 mL/min.
-
Visualize neurons within the desired brain region (e.g., CA1 pyramidal layer of the hippocampus) using differential interference contrast (DIC) optics.
-
-
Pipette Pulling and Filling:
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
-
Fill the pipettes with the internal solution.
-
-
Establishing a Recording:
-
Approach a healthy-looking neuron with the recording pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Record neuronal activity using a patch-clamp amplifier and a data acquisition system.
-
Monitor access resistance throughout the experiment and discard recordings if it changes by more than 20%.
-
Part 2: Hypothetical Application of this compound
Proposed Mechanism of Action
Based on the pharmacology of the related compound Minaprine, we hypothesize that This compound acts as a modulator of monoaminergic systems, potentially by inhibiting the reuptake of serotonin and dopamine, and may also exhibit effects on voltage-gated ion channels. This could lead to alterations in neuronal excitability and synaptic plasticity.
Experimental Design
To investigate the hypothetical effects of this compound on neuronal function, the following experiments can be performed in hippocampal CA1 pyramidal neurons.
-
Experiment 1: Effect of this compound on Intrinsic Neuronal Excitability.
-
Record the resting membrane potential (RMP) and input resistance (Rin) before and after bath application of this compound (e.g., at 1, 10, and 50 µM).
-
Inject a series of depolarizing current steps to elicit action potentials (APs) and quantify changes in AP threshold, frequency, and amplitude.
-
-
Experiment 2: Effect of this compound on Synaptic Transmission.
-
Record spontaneous excitatory postsynaptic currents (sEPSCs) and spontaneous inhibitory postsynaptic currents (sIPSCs) to assess the effect of this compound on overall synaptic activity.
-
Evoke synaptic responses by stimulating afferent fibers (e.g., Schaffer collaterals) and measure the amplitude of evoked excitatory postsynaptic potentials (EPSPs) or currents (EPSCs).
-
Hypothetical Quantitative Data
The following tables present simulated data for the proposed experiments.
Table 2: Hypothetical Effects of this compound on Intrinsic Properties of CA1 Pyramidal Neurons
| Parameter | Control | This compound (1 µM) | This compound (10 µM) | This compound (50 µM) |
| Resting Membrane Potential (mV) | -65.2 ± 1.5 | -64.8 ± 1.6 | -62.1 ± 1.4 | -58.5 ± 1.8** |
| Input Resistance (MΩ) | 150.3 ± 10.2 | 155.1 ± 11.5 | 175.8 ± 12.1 | 198.4 ± 15.3 |
| Action Potential Threshold (mV) | -45.1 ± 0.8 | -45.3 ± 0.9 | -47.5 ± 1.1* | -50.2 ± 1.3 |
| Action Potential Firing Frequency (Hz) at 200 pA | 15.4 ± 2.1 | 16.2 ± 2.3 | 20.5 ± 2.8* | 25.1 ± 3.1** |
*p < 0.05, **p < 0.01 compared to control (fictional data)
Table 3: Hypothetical Effects of this compound on Synaptic Transmission in CA1 Pyramidal Neurons
| Parameter | Control | This compound (10 µM) |
| sEPSC Frequency (Hz) | 2.1 ± 0.3 | 3.5 ± 0.5* |
| sEPSC Amplitude (pA) | 15.8 ± 1.2 | 16.1 ± 1.3 |
| sIPSC Frequency (Hz) | 4.5 ± 0.6 | 4.7 ± 0.7 |
| sIPSC Amplitude (pA) | 25.2 ± 2.1 | 24.9 ± 1.9 |
| Evoked EPSC Amplitude (pA) | 150.7 ± 12.4 | 225.3 ± 18.6** |
*p < 0.05, **p < 0.01 compared to control (fictional data)
Part 3: Visualizations
Experimental Workflow
Caption: Experimental workflow for ex vivo brain slice electrophysiology.
Hypothetical Signaling Pathway for this compound's Action
Caption: Hypothetical this compound signaling cascade in a neuron.
References
Application Notes and Protocols for Assessing Anxiolytic Effects of a Novel Compound (e.g., Bazinaprine)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Anxiety disorders are a class of mental health conditions characterized by excessive fear and anxiety. The development of novel anxiolytic agents is a critical area of pharmaceutical research. Preclinical assessment of these compounds relies on robust behavioral assays in animal models to predict therapeutic efficacy in humans. This document provides detailed protocols for a battery of behavioral tests commonly used to screen for anxiolytic drug candidates, using the hypothetical compound Bazinaprine as an example. The described tests—the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box (LDB) Test—are widely validated and sensitive to the effects of known anxiolytic drugs, such as benzodiazepines.[1][2][3]
Hypothesized Mechanism of Action:
For the purpose of this protocol, we will hypothesize that this compound, like many classic anxiolytics, exerts its effects by modulating the GABAergic system.[4][5] Specifically, it is proposed to act as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA. This leads to a decrease in neuronal excitability in brain regions associated with anxiety, such as the amygdala.[6]
Caption: Hypothesized GABAergic signaling pathway for this compound.
Experimental Workflow
The general workflow for assessing the anxiolytic potential of a novel compound involves several key stages, from drug preparation to data analysis.
Caption: General experimental workflow for behavioral testing.
Elevated Plus Maze (EPM) Test
Principle: The EPM test is a widely used paradigm to assess anxiety-like behavior in rodents.[1] It is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms of the maze.[1][2]
Experimental Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms enclosed by high walls (closed arms) and two opposing arms without walls (open arms).
-
Animals: Adult mice (e.g., C57BL/6J) or rats are commonly used.[1] Animals should be habituated to the testing room for at least 1 hour before the experiment.
-
Procedure:
-
Administer this compound (at various doses) or vehicle control intraperitoneally (i.p.) 30 minutes before testing.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using an overhead video camera for later analysis.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
Data Presentation (Hypothetical Data):
| Treatment Group | Dose (mg/kg) | % Time in Open Arms | Open Arm Entries | Total Distance (cm) |
| Vehicle Control | 0 | 15.2 ± 2.1 | 8.5 ± 1.3 | 2500 ± 150 |
| This compound | 1 | 25.8 ± 3.5 | 12.1 ± 1.8 | 2550 ± 160 |
| This compound | 5 | 38.5 ± 4.2 | 15.8 ± 2.0 | 2600 ± 140 |
| Diazepam (Std.) | 2 | 40.1 ± 3.9 | 16.2 ± 2.2 | 2480 ± 170 |
| Values are presented as mean ± SEM. *p<0.05, **p<0.01 compared to vehicle control. |
Open Field Test (OFT)
Principle: The OFT is used to assess exploratory behavior and general locomotor activity. Anxious rodents tend to stay close to the walls of the open field (thigmotaxis), while a reduction in anxiety is associated with increased exploration of the central area.[7] This test also serves as a crucial control to ensure that the effects observed in other tests are not due to sedation or hyperactivity.
Experimental Protocol:
-
Apparatus: A square or circular arena with high walls, typically made of a non-reflective material. The arena is divided into a central zone and a peripheral zone by software.
-
Animals: Adult mice or rats.
-
Procedure:
-
Administer this compound or vehicle 30 minutes prior to the test.
-
Gently place the animal in the center of the arena.
-
Allow the animal to explore freely for 10-15 minutes.
-
Record the session with an overhead video camera.
-
-
Parameters Measured:
-
Time spent in the center zone.
-
Distance traveled in the center zone.
-
Number of entries into the center zone.
-
Total distance traveled in the entire arena.
-
Rearing frequency (vertical activity).
-
Data Presentation (Hypothetical Data):
| Treatment Group | Dose (mg/kg) | Time in Center (s) | Center Entries | Total Distance (cm) |
| Vehicle Control | 0 | 35.6 ± 4.5 | 18.2 ± 2.5 | 3200 ± 210 |
| This compound | 1 | 55.1 ± 6.2 | 25.8 ± 3.1 | 3250 ± 230 |
| This compound | 5 | 80.3 ± 8.1 | 33.4 ± 3.9 | 3180 ± 200 |
| Diazepam (Std.) | 2 | 85.9 ± 7.5 | 35.1 ± 4.0 | 2950 ± 190 |
| Values are presented as mean ± SEM. *p<0.05, **p<0.01 compared to vehicle control. |
Light-Dark Box (LDB) Test
Principle: The LDB test is based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior in novel environments.[2][3] Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.[1]
Experimental Protocol:
-
Apparatus: A rectangular box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment. An opening connects the two compartments.
-
Animals: Adult mice are frequently used for this test.[1]
-
Procedure:
-
Administer this compound or vehicle 30 minutes prior to the test.
-
Place the mouse in the center of the light compartment, facing away from the opening.
-
Allow the animal to explore the apparatus for 10 minutes.
-
Use an automated system or video tracking to record the animal's activity.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the light and dark compartments.
-
Total locomotor activity.
-
Data Presentation (Hypothetical Data):
| Treatment Group | Dose (mg/kg) | Time in Light Box (s) | Transitions | Latency to Dark (s) |
| Vehicle Control | 0 | 130.5 ± 15.2 | 14.3 ± 1.9 | 25.1 ± 3.8 |
| This compound | 1 | 195.8 ± 20.1 | 22.6 ± 2.5 | 45.3 ± 5.1* |
| This compound | 5 | 260.2 ± 25.8 | 30.1 ± 3.0 | 68.7 ± 6.9 |
| Diazepam (Std.) | 2 | 275.4 ± 24.3 | 32.5 ± 3.3 | 75.2 ± 7.2 |
| Values are presented as mean ± SEM. *p<0.05, **p<0.01 compared to vehicle control. |
This document outlines a standardized approach for the preclinical evaluation of the anxiolytic properties of a novel compound like this compound. A consistent increase in open-arm exploration in the EPM, central-zone activity in the OFT, and time in the illuminated chamber of the LDB test, without significant changes in overall locomotor activity, would collectively provide strong evidence for an anxiolytic-like profile. These behavioral assays are essential first steps in the drug development pipeline for new anxiety treatments.
References
- 1. jetir.org [jetir.org]
- 2. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benzoinfo.com [benzoinfo.com]
- 5. Biochemical Aspects of Anxiety - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Anxiety disorders and GABA neurotransmission: a disturbance of modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzodiazepine-induced anxiolysis and reduction of conditioned fear are mediated by distinct GABAA receptor subtypes in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Bazinaprine Solubility for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Bazinaprine for in vivo experiments. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
Encountering solubility issues with this compound can be a significant hurdle in preclinical research. This guide provides a step-by-step approach to systematically address and resolve these challenges.
Problem: this compound fails to dissolve in the desired vehicle.
| Troubleshooting Step | Experimental Protocol | Expected Outcome | Next Steps if Unsuccessful |
| 1. Initial Solvent Selection | Attempt to dissolve this compound in Dimethyl Sulfoxide (DMSO). This compound has a known solubility of 22.5 mg/mL (72.73 mM) in DMSO.[1] | A clear solution is formed. | Proceed to the next step if the final concentration of DMSO is too high for the in vivo model. |
| 2. Sonication | After adding DMSO, place the solution in a sonicator bath for 5-10 minutes.[1] | Dissolution is facilitated, and a clear solution is obtained. | If the compound still does not dissolve, gentle heating may be considered. |
| 3. Co-Solvent Formulation | Prepare a multi-component vehicle. A recommended general formula is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS.[1] Add the solvents sequentially, ensuring the compound is dissolved as much as possible before adding the next solvent.[1] | This compound dissolves in the co-solvent mixture, creating a stable solution suitable for injection. | Adjust the ratios of PEG300 and Tween-80.[1] Consider alternative co-solvents. |
| 4. pH Adjustment | For aqueous-based solutions, measure the pH and adjust it. The solubility of compounds with ionizable groups can be pH-dependent. | The compound's solubility increases as the pH is adjusted towards a point where the molecule is in its more soluble ionized form. | This method may not be suitable if the required pH is outside the physiological range for the intended route of administration. |
| 5. Particle Size Reduction | If working with a solid form, consider techniques like micronization to increase the surface area for dissolution.[2][3][4] | Increased surface area leads to a faster dissolution rate. | This requires specialized equipment and may not be feasible in all laboratory settings. |
Workflow for Troubleshooting this compound Solubility
Caption: A flowchart outlining the steps to troubleshoot this compound solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
A1: The recommended starting solvent is Dimethyl Sulfoxide (DMSO). This compound has a known solubility of 22.5 mg/mL (72.73 mM) in DMSO, and sonication is recommended to aid dissolution.[1]
Q2: The concentration of DMSO in my final formulation is too high for my animal model. What should I do?
A2: If the concentration of DMSO is a concern, a co-solvent system is recommended. A widely used formulation for in vivo studies is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline or PBS.[1] It is important to add the solvents sequentially and ensure the compound is well-dissolved at each step.[1] For sensitive animal models like nude mice, the DMSO concentration should be kept below 2%.[1]
Q3: Can I heat the solution to improve this compound's solubility?
A3: Gentle heating can be used to accelerate dissolution. However, it is crucial to first ensure the thermal stability of this compound to avoid degradation. It is recommended to test this on a small sample first.
Q4: Are there other methods to improve the solubility of poorly water-soluble drugs like this compound?
A4: Yes, several techniques can be employed to enhance the solubility of poorly water-soluble drugs. These include particle size reduction (micronization or nanosuspension), the use of surfactants, salt formation, solid dispersion, and pH adjustment.[2][3][5] The choice of method depends on the physicochemical properties of the compound and the requirements of the experiment.
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective and reversible inhibitor of monoamine oxidase-A (MAO-A).[1] By inhibiting MAO-A, this compound prevents the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, leading to their increased availability in the synaptic cleft.
Quantitative Data
The following table summarizes the known solubility of this compound. Researchers should note that solubility in other vehicles will need to be determined empirically.
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 22.5 mg/mL | 72.73 mM | Sonication is recommended to aid dissolution.[1] |
Experimental Protocols
Protocol for Preparing a this compound Formulation for In Vivo Injection
This protocol details the preparation of a this compound solution using a co-solvent system suitable for parenteral administration in animal models.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile filtered
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS), sterile
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Add the required volume of DMSO to achieve a 10% final concentration. For example, for a 1 mL final solution, add 100 µL of DMSO.
-
Vortex the mixture until the this compound is fully dissolved. If needed, sonicate the tube for 5-10 minutes.[1]
-
Sequentially add the other solvents. First, add the required volume of PEG300 (e.g., 400 µL for a 1 mL final solution). Vortex thoroughly after addition.
-
Next, add the required volume of Tween-80 (e.g., 50 µL for a 1 mL final solution). Vortex until the solution is homogeneous.
-
Finally, add the required volume of saline or PBS to reach the final desired volume (e.g., 450 µL for a 1 mL final solution). Vortex thoroughly.
-
Visually inspect the solution for any precipitation. If the solution is clear, it is ready for in vivo administration.
-
It is recommended to prepare a small test batch of the formulation first to ensure the compound remains in solution.[1]
Signaling Pathway
Generalized Signaling Pathway of MAO-A Inhibition by this compound
This compound acts as a selective inhibitor of Monoamine Oxidase A (MAO-A). This enzyme is located on the outer mitochondrial membrane in neurons and other cells. Its primary function is to degrade monoamine neurotransmitters. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the presynaptic neuron, leading to enhanced neurotransmission.
Caption: A diagram illustrating the mechanism of action of this compound as a MAO-A inhibitor.
References
Bazinaprine Stability in Aqueous Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of bazinaprine in aqueous solutions. The information is designed to help users anticipate and resolve common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions can be influenced by several environmental factors. These include:
-
pH: this compound may exhibit optimal stability within a specific pH range. Deviations to more acidic or alkaline conditions can accelerate degradation.[1][2][3]
-
Temperature: Elevated temperatures typically increase the rate of chemical degradation.[1][2][4]
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[1][4][5]
-
Oxidation: The presence of oxygen or oxidizing agents can cause oxidative degradation of the molecule.[1][2]
-
Buffer Composition: Certain buffer salts may catalyze degradation reactions.[3]
Q2: What are the common signs of this compound degradation in an aqueous solution?
A2: Degradation of this compound can manifest in several ways:
-
Physical Changes: Appearance of discoloration (e.g., yellowing), precipitation, or cloudiness in the solution.
-
Chemical Changes: A decrease in the measured concentration of this compound over time, and the appearance of new peaks in chromatograms (e.g., from HPLC analysis) corresponding to degradation products.
-
Loss of Potency: A reduction in the biological activity or therapeutic efficacy of the compound.
Q3: How can I minimize the degradation of this compound during routine laboratory use?
A3: To maintain the stability of this compound solutions, consider the following best practices:
-
Storage Conditions: Store stock solutions and experimental samples at recommended temperatures (e.g., refrigerated or frozen) and protect them from light by using amber vials or covering containers with aluminum foil.[4]
-
pH Control: Prepare solutions in a buffer system that maintains the pH within the optimal stability range for this compound.
-
Use Freshly Prepared Solutions: Whenever possible, prepare this compound solutions fresh for each experiment to minimize the impact of long-term storage.
-
Inert Atmosphere: For solutions prone to oxidation, consider de-gassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound in aqueous solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Rapid loss of this compound concentration in solution. | Hydrolysis due to inappropriate pH. | Determine the optimal pH for this compound stability through a pH-rate profile study. Adjust the buffer of your solution accordingly. |
| Temperature-induced degradation. | Store solutions at a lower temperature (e.g., 2-8°C or -20°C). Avoid repeated freeze-thaw cycles. | |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and their retention times. |
| Contamination of the sample or solvent. | Ensure high purity of solvents and proper cleaning of all glassware and equipment. | |
| Solution turns yellow or cloudy over time. | Photodegradation or precipitation of degradants. | Protect the solution from light at all stages of preparation, storage, and handling.[5] If precipitation occurs, investigate the solubility of this compound and its degradation products under the experimental conditions. |
| Inconsistent results between experiments. | Instability of stock solutions. | Prepare fresh stock solutions for each set of experiments or validate the stability of stock solutions over the intended period of use. |
| Buffer catalysis. | Investigate the effect of different buffer species on this compound stability. Citrate and phosphate buffers are common starting points, but their catalytic effects should be evaluated.[3] |
Experimental Protocols
Forced Degradation Study Protocol
Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 1 mL of the stock solution in a clear vial and heat at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a clear vial to a calibrated light source (e.g., consistent with ICH Q1B guidelines) for a specified duration.[5] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to observe the extent of degradation and the formation of any degradation products.[6]
HPLC Method for Stability Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Quantitative Data Summary
The following tables present hypothetical data from stability studies on this compound to illustrate potential degradation patterns.
Table 1: Effect of pH on this compound Stability at 40°C
| pH | Initial Concentration (µg/mL) | Concentration after 7 days (µg/mL) | % Degradation |
| 3.0 | 100.2 | 85.1 | 15.1% |
| 5.0 | 100.1 | 98.5 | 1.6% |
| 7.0 | 99.8 | 92.3 | 7.5% |
| 9.0 | 100.5 | 78.9 | 21.5% |
Table 2: Effect of Temperature on this compound Stability at pH 5.0
| Temperature | Initial Concentration (µg/mL) | Concentration after 30 days (µg/mL) | % Degradation |
| 4°C | 99.9 | 99.1 | 0.8% |
| 25°C | 100.3 | 95.2 | 5.1% |
| 40°C | 100.1 | 88.7 | 11.4% |
Table 3: Results of Forced Degradation Studies
| Stress Condition | % Degradation of this compound | Number of Major Degradation Products |
| 0.1 M HCl, 60°C, 24h | 25.4% | 2 |
| 0.1 M NaOH, 60°C, 24h | 42.1% | 3 |
| 3% H₂O₂, RT, 24h | 18.9% | 1 |
| 80°C, 48h | 15.2% | 2 |
| Photodegradation | 33.7% | 2 |
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. scitechnol.com [scitechnol.com]
- 2. scitechnol.com [scitechnol.com]
- 3. Stability of batanopride hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. qbdgroup.com [qbdgroup.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Bazinaprine Dosage Optimization for Maximal MAO-A Inhibition
Welcome to the technical support center for Bazinaprine, a reversible inhibitor of monoamine oxidase-A (MAO-A). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting for the effective use of this compound in both in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as SR 95191) is a pyridazine derivative of minaprine and acts as a reversible inhibitor of monoamine oxidase-A (MAO-A)[1][2]. MAO-A is an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain[3]. By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, which is the basis for its investigation as an antidepressant[3].
Q2: What is the difference between MAO-A and MAO-B, and is this compound selective?
A2: MAO-A and MAO-B are two distinct isoenzymes of monoamine oxidase. They share about 70% homogeneity in humans but differ in their substrate preferences and inhibitor specificities[4]. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine. Both enzymes metabolize dopamine[3]. This compound is reported to be a selective inhibitor for MAO-A[1]. To confirm its selectivity in your experimental system, it is recommended to perform counter-screening against MAO-B.
Q3: Are there any known safety concerns or side effects associated with this compound?
A3: While specific data on this compound is limited due to its discontinued development, general safety considerations for MAO-A inhibitors should be taken into account. These can include the risk of serotonin syndrome, a potentially life-threatening condition caused by excessive serotonin levels, especially when co-administered with other serotonergic drugs[5]. Other common side effects of MAOIs can include dry mouth, insomnia, dizziness, and headache[5]. A critical interaction for MAO-A inhibitors is the "cheese effect," a hypertensive crisis that can occur when tyramine-rich foods are consumed[6]. However, this is less of a concern with reversible MAO-A inhibitors compared to irreversible ones[6].
Q4: How can I determine the optimal concentration of this compound for my in vitro experiments?
A4: The optimal concentration should be determined by performing a dose-response study to establish the IC50 value (the concentration at which 50% of MAO-A activity is inhibited). A typical approach involves incubating recombinant MAO-A or tissue homogenates containing MAO-A with a range of this compound concentrations and measuring the enzyme activity using a suitable assay, such as the MAO-Glo™ assay or a chromatographic method[7][8].
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in MAO-A inhibition data | Inconsistent pipetting, temperature fluctuations, or substrate/inhibitor degradation. | Ensure accurate and consistent pipetting. Use a temperature-controlled incubator. Prepare fresh substrate and inhibitor solutions for each experiment. |
| No or low MAO-A inhibition observed | Incorrect this compound concentration, inactive compound, or assay interference. | Verify the concentration of your this compound stock solution. Test a positive control inhibitor for MAO-A (e.g., clorgyline) to confirm assay performance[4]. Check for any potential interference of this compound with your detection method (e.g., fluorescence quenching). |
| Inconsistent IC50 values across experiments | Variations in enzyme concentration, incubation time, or substrate concentration. | Standardize the concentration of the MAO-A enzyme source. Optimize and maintain a consistent incubation time. Use a substrate concentration at or below the Km value for the enzyme. |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of expected pharmacological effect | Insufficient dosage, poor bioavailability, or rapid metabolism. | Conduct a dose-response study to determine the effective dose range[9][10]. Investigate the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion (ADME)[11]. Consider alternative routes of administration. |
| Adverse effects observed in animal models | Dose is too high, leading to toxicity. | Reduce the dosage and carefully monitor for any signs of toxicity. Refer to general MAOI safety guidelines regarding potential drug and food interactions[5][12]. |
| High inter-individual variability in response | Genetic differences in drug metabolism or underlying physiological variations. | Increase the number of animals per group to improve statistical power. Ensure a homogenous population of animals in terms of age, sex, and health status. |
Experimental Protocols
Determination of IC50 for this compound on MAO-A
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound for MAO-A using a commercially available luminescent assay kit (e.g., MAO-Glo™ Assay).
Materials:
-
Recombinant human MAO-A enzyme
-
This compound
-
MAO-A substrate (provided in the kit)
-
Luciferin detection reagent
-
Assay buffer
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound to create a range of concentrations for testing.
-
In a 96-well plate, add the MAO-A enzyme to the assay buffer.
-
Add the different concentrations of this compound to the wells containing the enzyme and buffer. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., clorgyline).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the MAO-A reaction by adding the MAO-A substrate to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and initiate the luminescence by adding the luciferin detection reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of MAO-A inhibition by this compound.
Caption: Workflow for optimizing this compound dosage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - AdisInsight [adisinsight.springer.com]
- 3. psychscenehub.com [psychscenehub.com]
- 4. criver.com [criver.com]
- 5. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 6. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 9. Stimulus frequency and dose-respone curve to d-tubocurarine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The dose-response relationship in phase I clinical trials and beyond: use, meaning, and assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Poorly Soluble Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of investigational compounds, such as Bazinaprine. The following information is based on established principles and strategies for improving the absorption of orally administered drugs.
Troubleshooting Guide
This guide addresses common issues encountered during the pre-clinical development of compounds with low oral bioavailability.
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| Low and variable plasma concentrations after oral administration. | Poor aqueous solubility limiting dissolution in the gastrointestinal (GI) tract.[1][2] | 1. Particle Size Reduction: Decrease the particle size of the active pharmaceutical ingredient (API) through micronization or nanosuspension to increase the surface area for dissolution.[1][2] 2. Formulation with Solubilizing Excipients: Incorporate surfactants, co-solvents, or complexing agents (e.g., cyclodextrins) into the formulation to enhance solubility.[3][4][5] 3. Solid Dispersions: Prepare a solid dispersion of the drug in a water-soluble carrier to improve the dissolution rate.[2][3] |
| High first-pass metabolism. | Extensive metabolism in the liver or gut wall before the drug reaches systemic circulation.[6][7] | 1. Co-administration with Metabolism Inhibitors: Investigate the co-administration of inhibitors of the specific metabolic enzymes (e.g., cytochrome P450 enzymes) responsible for the drug's metabolism.[6] 2. Prodrug Approach: Design a prodrug that is less susceptible to first-pass metabolism and is converted to the active drug in the systemic circulation. |
| Poor membrane permeability. | The physicochemical properties of the drug hinder its passage across the intestinal epithelium.[6][8] | 1. Lipid-Based Formulations: Formulate the drug in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), to facilitate absorption via the lymphatic pathway.[4][9] 2. Permeation Enhancers: Include permeation enhancers in the formulation to transiently increase the permeability of the intestinal membrane.[6] |
| Efflux by transporters (e.g., P-glycoprotein). | The drug is actively transported back into the intestinal lumen after absorption.[7] | 1. Co-administration with Efflux Pump Inhibitors: Explore the use of known P-glycoprotein inhibitors to block the efflux mechanism. 2. Nanoparticle Formulations: Encapsulate the drug in nanoparticles to potentially bypass efflux transporter recognition.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the poor oral bioavailability of a drug candidate?
A1: The most common causes of low oral bioavailability are poor aqueous solubility, low intestinal permeability, extensive first-pass metabolism, and susceptibility to efflux by membrane transporters.[2][6] A drug must dissolve in the gastrointestinal fluids and then permeate the intestinal wall to enter the bloodstream.[1] Any hindrance in these steps can significantly reduce the amount of drug that reaches systemic circulation.
Q2: How can I determine if my compound's low bioavailability is due to poor solubility or poor permeability?
A2: The Biopharmaceutics Classification System (BCS) is a framework that categorizes drugs based on their solubility and permeability.[3][11] To classify your compound, you will need to perform solubility studies across a physiological pH range (1.2-6.8) and assess its permeability using in vitro models like Caco-2 cell monolayers or in situ intestinal perfusion studies in animal models.
Q3: What are the advantages of using a lipid-based formulation for a poorly soluble drug?
A3: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance the oral bioavailability of poorly water-soluble drugs through several mechanisms.[4][9] They can maintain the drug in a solubilized state in the GI tract, facilitate the formation of finely dispersed emulsions which increases the surface area for absorption, and promote lymphatic transport, which can help bypass first-pass metabolism in the liver.[4]
Q4: When should I consider a prodrug strategy?
A4: A prodrug approach is beneficial when the parent drug suffers from issues like poor permeability, extensive first-pass metabolism, or chemical instability in the GI tract. By chemically modifying the drug to create a more absorbable or stable prodrug, these limitations can be overcome. The prodrug is then converted to the active parent drug in the body.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
Objective: To assess the dissolution rate of different formulations of a poorly soluble compound.
Methodology:
-
Prepare dissolution media simulating gastric fluid (pH 1.2) and intestinal fluid (pH 6.8).
-
Place a known amount of the drug formulation (e.g., powder, tablet, capsule) into a USP dissolution apparatus (e.g., Apparatus 2, paddle method).
-
Maintain the temperature at 37°C ± 0.5°C and the paddle speed at a specified rate (e.g., 50 rpm).
-
At predetermined time intervals (e.g., 5, 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC-UV).
-
Plot the percentage of drug dissolved against time to generate a dissolution profile.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To evaluate the intestinal permeability of a compound in vitro.
Methodology:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare a solution of the test compound in a transport buffer.
-
Add the compound solution to the apical (AP) side of the monolayer and fresh transport buffer to the basolateral (BL) side to assess AP-to-BL transport (absorption).
-
Conversely, add the compound to the BL side and fresh buffer to the AP side to assess BL-to-AP transport (efflux).
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment (BL for absorption, AP for efflux).
-
Determine the concentration of the compound in the samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) for both directions. A high efflux ratio (Papp BL-AP / Papp AP-BL) may indicate the involvement of efflux transporters.
Visualizations
Signaling Pathway of Drug Absorption and Metabolism
Caption: Oral Drug Absorption and First-Pass Metabolism Pathway.
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for Enhancing Oral Bioavailability.
Logical Relationship of Bioavailability Factors
Caption: Key Factors Influencing Oral Bioavailability.
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. japsonline.com [japsonline.com]
- 9. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Advances in Oral Drug Delivery [frontiersin.org]
Troubleshooting Bazinaprine variability in animal studies
This guide provides troubleshooting support for researchers encountering variability in preclinical studies involving Bazinaprine. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high inter-animal variability in plasma drug concentrations after oral dosing of this compound. What are the potential causes?
High pharmacokinetic (PK) variability is a common challenge in preclinical studies, especially with oral administration. The sources of variability can be broadly categorized into three areas: the compound, the animal model, and the experimental procedure.
-
Compound-Related Factors:
-
Solubility and Dissolution: this compound's physicochemical properties, such as low or pH-dependent solubility, can lead to inconsistent absorption from the gastrointestinal (GI) tract.[1] Compounds belonging to the Biopharmaceutics Classification System (BCS) class II and IV are particularly prone to this issue.[1][2]
-
Formulation: The choice of vehicle is critical. An inadequate or inconsistent formulation can lead to precipitation of the compound in the GI tract or poor wetting, resulting in erratic absorption.
-
-
Animal-Related (Physiological) Factors:
-
GI Physiology: Natural variations in gastric pH, gastric emptying time, and intestinal transit among animals can significantly impact the rate and extent of drug absorption.[3][4] The presence of food can also alter GI physiology and drug absorption.[5]
-
Metabolism: Significant inter-species and inter-individual differences in metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes in the liver, can lead to different rates of drug clearance.[6] Studies on the related compound Minaprine show marked species differences in metabolic pathways, with dogs showing different metabolic profiles compared to rats and monkeys.[2][6]
-
Genetic Factors: Genetic polymorphisms in drug-metabolizing enzymes and transporters can cause substantial differences in how individual animals handle the compound.[3][7]
-
Health Status: Underlying health issues, even if subclinical, can affect drug absorption and metabolism. Stress can also alter physiological parameters.
-
-
Procedural Factors:
-
Dosing Technique: Inaccurate volume administration or improper oral gavage technique can lead to dosing errors or stress-induced physiological changes.
-
Blood Sampling: The timing of blood draws is critical for accurately capturing the PK profile. Inconsistent timing can introduce significant variability.
-
Sample Handling and Analysis: Issues such as sample degradation, improper processing, or analytical errors can create the appearance of variability.[8]
-
Below is a troubleshooting workflow to help identify the source of variability.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Disposition of minaprine in animals and in human extensive and limited debrisoquine hydroxylators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minaprine, a new drug with antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT2 antagonists and minaprine block the 5-HT-induced inhibition of dopamine release from rat brain striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholinomimetic activities of minaprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of minaprine in human and animal hepatocytes and liver microsomes--prediction of metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms in the action of minaprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physiological disposition and metabolism of cyclobenzaprine in the rat, dog, rhesus monkey, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Bazinaprine Degradation in Biological Samples
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to minimize the degradation of Bazinaprine in biological samples. Given that this compound is a pyridazine derivative, it may be susceptible to specific environmental conditions. This document outlines best practices for sample handling, storage, and analysis based on its chemical class and general principles of bioanalysis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological samples a concern?
A1: this compound is a selective and reversible monoamine oxidase A (MAO-A) inhibitor with a pyridazine chemical structure, formerly investigated as an antidepressant. The pyridazine ring can be susceptible to hydrolysis under acidic or alkaline conditions, and the overall molecule may be sensitive to oxidation, enzymatic activity, temperature, and light.[1] Ensuring its stability is crucial for accurate quantification in pharmacokinetic and other bioanalytical studies.
Q2: What are the primary factors that can lead to this compound degradation in biological samples?
A2: The degradation of analytes like this compound in biological matrices is typically influenced by several factors:
-
Temperature: Elevated temperatures can accelerate chemical and enzymatic degradation.[1]
-
pH: Extreme pH values (acidic or basic) can catalyze the hydrolysis of the pyridazine ring.
-
Light: Exposure to UV or ambient light can cause photodegradation.[1]
-
Oxidation: The presence of oxidizing agents or exposure to air can lead to oxidative degradation.[1]
-
Enzymatic Degradation: Enzymes present in biological matrices, such as esterases or oxidases, can metabolize the drug.[2]
Q3: Which biological samples are recommended for this compound analysis, and what anticoagulants should be used?
A3: Plasma is the most common matrix for bioanalysis. When collecting whole blood to obtain plasma, the choice of anticoagulant is important. K2-EDTA or K3-EDTA are generally preferred as they chelate metal ions that can catalyze degradation. It is advisable to conduct preliminary tests to ensure the chosen anticoagulant does not interfere with the assay or affect this compound's stability. Samples should be processed to plasma as quickly as possible to minimize enzymatic activity from blood cells.[3]
Q4: What are the immediate handling requirements after collecting blood samples for this compound analysis?
A4: To ensure analyte stability, proper handling immediately after collection is critical.[3]
-
Cooling: Place blood collection tubes in an ice bath immediately after drawing.
-
Processing: Centrifuge the blood at refrigerated temperatures (e.g., 4°C) as soon as possible to separate plasma.
-
Protection from Light: Use amber tubes or wrap tubes in foil to protect the sample from light.
-
Storage: Immediately transfer the resulting plasma to labeled cryovials and store them at or below -70°C.
Q5: What are the recommended long-term storage conditions for plasma samples containing this compound?
A5: For long-term storage, plasma samples should be kept in a validated freezer at ultra-low temperatures, typically -70°C or lower.[3] The storage location and conditions must be meticulously documented from the time of collection until analysis. It is also crucial to avoid repeated freeze-thaw cycles, as this is a common cause of analyte degradation.[4]
Section 2: Troubleshooting Guide
Problem: I am observing low or no recovery of this compound in my samples.
| Potential Cause | Recommended Solution |
| Degradation during sample collection | Ensure that blood samples are collected in pre-chilled tubes containing an appropriate anticoagulant (e.g., K2-EDTA). Minimize the time between blood draw and placing the sample on ice. Protect samples from light exposure by using amber tubes or aluminum foil. |
| Degradation during sample processing | Process samples in a cold environment (e.g., on ice or in a cold room). Use a refrigerated centrifuge to separate plasma from blood cells. Promptly transfer the separated plasma to a freezer set to -70°C or below. |
| Degradation during storage | Verify that the freezer maintains a consistent ultra-low temperature. Avoid storing samples in the door of the freezer where temperature fluctuations are more common. Minimize the number of freeze-thaw cycles by aliquoting samples into smaller volumes for individual experiments upon first thaw.[4] |
| Instability in the analytical system | Evaluate the stability of this compound in the autosampler over the expected run time. If degradation is observed, use a cooled autosampler or reduce the analytical batch size.[5] |
Problem: I am seeing high variability between replicate analyses of the same sample.
| Potential Cause | Recommended Solution |
| Inconsistent sample handling | Standardize all sample handling procedures, from collection to analysis. Ensure all personnel are following the exact same protocol. Document every step meticulously to identify any deviations. |
| Inconsistent freeze-thaw cycles | Ensure that all aliquots of a sample have undergone the same number of freeze-thaw cycles. It is best practice to use a fresh aliquot for each analysis. |
| Matrix effects or ion suppression in LC-MS/MS | Optimize the sample preparation method (e.g., using solid-phase extraction instead of protein precipitation) to remove interfering matrix components. An appropriate internal standard should be used to compensate for variability.[6] |
Problem: There are unexpected peaks appearing in my chromatograms.
| Potential Cause | Recommended Solution |
| Formation of degradation products | The appearance of new peaks, often with a corresponding decrease in the parent drug peak, suggests degradation. Perform forced degradation studies (see Section 3, Protocol 4) to intentionally generate and identify potential degradation products.[7] |
| Contamination | Ensure high-purity solvents and reagents are used. Thoroughly clean all glassware and autosampler vials. Run blank samples to identify any sources of contamination.[5] |
| Co-eluting metabolites | If analyzing in vivo samples, the new peaks could be metabolites. The metabolism of MAOIs can involve oxidation and other transformations.[8] Adjust the chromatographic conditions (e.g., mobile phase gradient, column chemistry) to achieve better separation. |
Section 3: Experimental Protocols
Protocol 1: Bench-Top Stability Assessment in Human Plasma
Objective: To evaluate the stability of this compound in human plasma at room temperature for a specified duration.
Methodology:
-
Thaw a pool of blank human plasma and fortify it with this compound at low and high quality control (QC) concentrations.
-
Aliquot the spiked plasma into multiple polypropylene tubes.
-
Analyze a set of aliquots immediately (T=0) to establish a baseline concentration.
-
Leave the remaining aliquots on the bench at room temperature (approx. 22°C).
-
At specified time points (e.g., 2, 4, 8, and 24 hours), retrieve a set of aliquots.
-
Process the samples (e.g., via protein precipitation or solid-phase extraction) and analyze them using a validated bioanalytical method.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. The analyte is considered stable if the mean concentration is within ±15% of the baseline.
Protocol 2: Freeze-Thaw Stability Assessment
Objective: To determine the stability of this compound in human plasma after repeated freeze-thaw cycles.
Methodology:
-
Spike a pool of blank human plasma with this compound at low and high QC concentrations.
-
Aliquot the plasma into several tubes. Analyze one set of aliquots immediately (baseline).
-
Freeze the remaining aliquots at -70°C for at least 24 hours (Cycle 1 freeze).
-
Thaw the samples completely at room temperature and then refreeze them at -70°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat this process for a specified number of cycles (typically 3 to 5).
-
After the final thaw cycle, process and analyze all samples.
-
Compare the concentrations of the samples that have undergone freeze-thaw cycles to the baseline concentrations to assess stability.
Protocol 3: Long-Term Stability Assessment
Objective: To evaluate the stability of this compound in human plasma during long-term storage at different temperatures.
Methodology:
-
Prepare a large batch of QC samples at low and high concentrations in human plasma.
-
Aliquot the samples into sufficient tubes for all planned time points.
-
Analyze a set of samples to establish the baseline (T=0) concentration.
-
Store the remaining aliquots at two or more temperatures, typically -20°C and -70°C.
-
At predetermined time intervals (e.g., 1, 3, 6, 12, and 24 months), retrieve a set of samples from each storage temperature.
-
Analyze the samples and calculate the percentage of this compound remaining compared to the T=0 value.
Protocol 4: Forced Degradation Study
Objective: To identify potential degradation products of this compound and establish the stability-indicating nature of an analytical method.
Methodology:
-
Prepare solutions of this compound in a suitable solvent.
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 2 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 2 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 2 hours.
-
Thermal Degradation: Heat a solid sample or solution at 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze the stressed samples using a suitable method (e.g., LC-MS/MS).
-
Examine the chromatograms for new peaks corresponding to degradation products and a decrease in the parent this compound peak. The goal is to achieve 5-20% degradation.
Section 4: Data Presentation
Table 1: General Guide for Analyte Stability in Plasma Under Various Storage Conditions
| Storage Condition | Duration | Typical Stability (% Recovery) | Recommendations for this compound |
| Room Temperature (~22°C) | 0-4 hours | 90-100% | Minimize time at this temperature; process on ice. |
| Refrigerated (4°C) | 24-48 hours | 85-100% | Suitable for short-term storage before processing. |
| Frozen (-20°C) | 1-3 months | 85-100% | Acceptable for intermediate storage, but -70°C is preferred. |
| Ultra-Low Frozen (-70°C) | > 1 year | >90% | Recommended for all long-term storage. |
Note: This table provides general guidance. Specific stability for this compound must be experimentally determined.
Table 2: Common Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 2 - 24 hours |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 2 - 24 hours |
| Oxidation | 3% - 30% H₂O₂ | 2 - 24 hours |
| Thermal | 60°C - 105°C (in solution or solid) | 24 - 72 hours |
| Photolytic | UV light (254/365 nm) or visible light | 24 - 72 hours |
Section 5: Visual Guides and Workflows
Caption: Workflow for minimizing this compound degradation.
Caption: Troubleshooting logic for low analyte recovery.
Caption: Potential degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Selecting appropriate vehicles for Bazinaprine administration
Technical Support Center: Bazinaprine Administration
This guide provides researchers, scientists, and drug development professionals with essential information for selecting appropriate vehicles for the administration of this compound. This compound is a selective, reversible monoamine oxidase-A (MAO-A) inhibitor.[1] Proper vehicle selection is a critical step to ensure maximal exposure for safety testing, consistent results, and translatability to clinical applications.[2]
Troubleshooting Guide: Common Formulation Issues
This section addresses specific problems users may encounter during the formulation of this compound for experimental use.
| Question/Issue | Potential Cause & Solution |
| My this compound formulation is precipitating out of solution. | Cause: The solubility limit of this compound has been exceeded in the chosen vehicle. This is a common challenge for poorly soluble compounds.[3] Solutions: • pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly enhance solubility.[4] • Co-solvents: Introduce a co-solvent like PEG 300, Propylene Glycol, or Ethanol to the aqueous vehicle to increase the drug's solubility. A common general formula for compounds soluble in DMSO is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[1] • Sonication/Heating: Applying gentle heat or sonication can help dissolve the compound.[1] However, you must first confirm that this compound is not susceptible to heat degradation.[5] • Particle Size Reduction: Techniques like nanomilling can be employed to create a more stable suspension.[6] |
| I'm observing inconsistent results and high variability in my animal studies. | Cause: This can stem from poor formulation stability, inconsistent dosing due to poor flowability, or precipitation of the drug at the injection site.[4][7] Solutions: • Stability Testing: Conduct short-term stability tests on your formulation under experimental conditions to ensure the compound remains in solution or suspension.[3] • Viscosity Modifiers: For suspensions, adding a suspending agent like carboxymethylcellulose (CMC) can prevent settling and ensure a homogenous dose is administered each time.[1] • Use a Solution: Whenever feasible for early-stage studies, using a true solution formulation can mitigate variability caused by compound properties like particle size and crystalline form.[6] |
| The vehicle control group is showing adverse effects. | Cause: The vehicle itself may be causing toxicity, irritation, or other physiological effects, confounding the study results. High concentrations of solvents like DMSO or certain surfactants can be problematic.[8] Solutions: • Reduce Excipient Concentration: Minimize the concentration of potentially reactive excipients like DMSO, especially in sensitive models. For nude mice, DMSO concentration should be kept below 2%.[1] • Select Biocompatible Vehicles: Prioritize vehicles with a well-established safety profile, such as saline, phosphate-buffered saline (PBS), or corn oil, when possible.[2][6] • Isotonicity: For parenteral routes, ensure the formulation is isotonic to prevent tissue damage or pain at the injection site.[4][6] |
| The oral bioavailability of this compound is lower than expected. | Cause: Poor aqueous solubility, degradation in the GI tract, or significant first-pass metabolism can limit oral absorption.[9] Solutions: • Solubility Enhancement: Use solubilizing agents such as surfactants (e.g., Tween 80) or cyclodextrins.[6] These agents can improve the dissolution rate in the gastrointestinal tract. • Lipid-Based Formulations: For lipophilic compounds, formulating in an oil-based vehicle can improve absorption through the lymphatic system, bypassing the liver's first-pass effect. • Suspensions: For high-dose oral gavage studies, preparing a homogenous suspension using 0.5% CMC-Na is a common and effective strategy.[1] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the primary factors to consider when selecting a vehicle? | The choice of vehicle depends on three main factors:1. Physicochemical Properties of this compound: Its solubility is a key determinant. This compound is soluble in DMSO at 22.5 mg/mL.[1] 2. Route of Administration: The vehicle must be appropriate for the intended route (e.g., oral, intravenous, subcutaneous).[4][9] Oral administration is most common in preclinical testing for its translatability.[2] 3. Goal of the Study: Early pharmacokinetic (PK) studies may use enabling formulations to maximize exposure, while later toxicology studies require vehicles that are safe and representative of a potential clinical formulation.[2][8] |
| How do I determine the solubility of this compound in a new vehicle? | To determine solubility, an excess amount of this compound powder is added to a known volume of the vehicle. The mixture is then agitated (e.g., shaken or vortexed) at a controlled temperature until it reaches equilibrium (typically several hours). After reaching equilibrium, the sample is centrifuged or filtered to remove undissolved solid, and the concentration of this compound in the supernatant is quantified using an analytical method like HPLC.[10] |
| Can I use the same formulation for my preclinical and clinical studies? | It is highly advisable to develop a formulation strategy that supports both toxicology and clinical plans.[8] Using vastly different vehicles can raise questions from regulatory bodies about the validity of your toxicology data for the clinical formulation. If different vehicles must be used, a clear scientific justification is required.[8] |
| What are some common vehicles for different routes of administration? | Please refer to the data table below for a summary of common preclinical vehicles. |
Data Presentation: Common Preclinical Vehicles
The following table summarizes common vehicles used in preclinical research, categorized by their typical route of administration.
| Vehicle/Formulation | Composition | Primary Route(s) | Best For | Potential Issues |
| Aqueous Solutions | Saline, Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W) | IV, SC, IP, Oral | Water-soluble compounds | Limited utility for hydrophobic compounds like this compound without solubilizing agents. |
| Co-solvent Solutions | 10% DMSO, 40% PEG 300, 5% Tween 80, 45% Saline[1] | IV, IP, Oral | Poorly soluble compounds | DMSO can cause toxicity at higher concentrations; PEG 400 can cause local tissue irritation; potential for drug precipitation upon dilution in vivo.[4][8] |
| Aqueous Suspensions | 0.5-1% Carboxymethylcellulose (CMC) in water, 0.25% Tragacanth | Oral | High-dose studies for poorly soluble compounds | Requires careful preparation to ensure dose uniformity; not suitable for IV administration. |
| Oil-Based Vehicles | Corn Oil, Sesame Oil, Peanut Oil | Oral, SC, IM | Lipophilic compounds | Can have variable absorption and may influence physiological parameters. |
| Cyclodextrin Solutions | 20-40% Hydroxypropyl-β-cyclodextrin (HPβCD) in water | IV, SC, IP, Oral | Compounds with poor water solubility | Can be nephrotoxic at high concentrations, particularly with repeated dosing. |
Experimental Protocols: Vehicle Screening Methodology
Objective: To determine the optimal vehicle for this compound by assessing its solubility and short-term stability.
Materials:
-
This compound
-
Candidate vehicles (e.g., Saline, 5% Tween 80 in water, 10% DMSO/40% PEG300/45% Saline/5% Tween 80)
-
Microcentrifuge tubes
-
Vortex mixer and/or shaker incubator
-
Analytical balance
-
HPLC system with a suitable column and detector
Procedure:
-
Preparation: Add an excess amount of this compound (e.g., 5 mg) to 1 mL of each candidate vehicle in a microcentrifuge tube.
-
Equilibration: Tightly cap the tubes and vortex vigorously for 2 minutes. Place the tubes in a shaker incubator set to room temperature (or 37°C for physiological relevance) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.
-
Sampling: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the pellet.
-
Dilution: Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of your analytical method.
-
Quantification: Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.
-
Stability Assessment (Optional): Store the remaining supernatant at room temperature and 4°C. Visually inspect for precipitation at 4, 8, and 24 hours. Re-analyze the concentration by HPLC at 24 hours to check for chemical degradation.
Mandatory Visualizations
Logical Workflow for Vehicle Selection
The following diagram illustrates the decision-making process for selecting an appropriate vehicle for a new chemical entity like this compound.
References
- 1. This compound | MAO | TargetMol [targetmol.com]
- 2. altasciences.com [altasciences.com]
- 3. Troubleshooting in Pharma Formulations Drug Development Services [vergolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. lfatabletpresses.com [lfatabletpresses.com]
- 8. Davospharma Website [davos.com]
- 9. Drug Administration - Drugs - Merck Manual Consumer Version [merckmanuals.com]
- 10. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Bazinaprine-induced side effects in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing bazinaprine in animal models. The information focuses on identifying and managing potential side effects based on its mechanism of action as an alpha-1 adrenergic antagonist.
Troubleshooting Guide: Managing Side Effects
This guide provides solutions to common issues that may arise during in-vivo studies with this compound.
Issue: Significant Hypotension Observed Post-Administration
Q1: My animal model (rat/mouse) is experiencing a sharp drop in blood pressure after this compound administration. What are the immediate steps to take?
A1: this compound is an alpha-1 adrenergic antagonist, and hypotension is an expected pharmacological effect due to vasodilation. If the hypotensive effect is more severe than anticipated, consider the following:
-
Confirm Correct Dosing: Double-check your calculations, concentration of the dosing solution, and the administered volume to rule out an overdose.
-
Reduce Subsequent Doses: If the initial dose induced a profound hypotensive response, subsequent doses should be lowered. A dose-response relationship for hypotension is common with alpha-1 adrenergic antagonists.
-
Provide Supportive Care: For severe, acute hypotension, administration of intravenous fluids (e.g., warm sterile saline, 5-10 mL/kg) can help to increase intravascular volume and blood pressure.[1][2]
-
Consider a Rescue Agent: In cases of severe, life-threatening hypotension that does not respond to fluids, the use of a vasopressor with a different mechanism of action may be considered, although this will interfere with the primary study endpoints. This should be a last resort and part of a pre-approved animal welfare protocol.
Q2: How can I proactively mitigate the risk of severe hypotension in my study design?
A2: Proactive planning can help manage the hypotensive effects of this compound:
-
Dose-Escalation Studies: Begin with a low dose of this compound and gradually escalate in subsequent cohorts to identify a dose that achieves the desired pharmacological effect without causing excessive hypotension.
-
Continuous Monitoring: For initial studies, employ continuous blood pressure monitoring (e.g., telemetry or arterial catheter) to observe the onset, magnitude, and duration of the hypotensive effect.[3]
-
Acclimatization: Ensure animals are properly acclimatized to the experimental conditions to minimize stress-induced variations in blood pressure.
Quantitative Data Summary
The following table presents hypothetical, yet representative, dose-response data for this compound-induced hypotension in a rodent model to illustrate the expected effects.
| This compound Dose (mg/kg, IV) | Expected Onset of Action (minutes) | Peak Mean Arterial Pressure (MAP) Decrease (%) | Duration of Significant Hypotension (minutes) |
| 0.1 | 5-10 | 10-15% | 30-45 |
| 0.5 | 2-5 | 20-30% | 60-90 |
| 2.0 | 1-3 | 40-50% | 120-180 |
Frequently Asked Questions (FAQs)
Q3: What is the primary mechanism of action for this compound that leads to side effects?
A3: this compound is an alpha-1 adrenergic receptor antagonist. Its primary mechanism involves blocking the binding of norepinephrine to alpha-1 adrenergic receptors on vascular smooth muscle. This inhibition of the sympathetic tone leads to vasodilation (widening of blood vessels) and a subsequent decrease in peripheral vascular resistance, resulting in a drop in blood pressure (hypotension).[4][5][6]
Q4: Besides hypotension, are there other potential cardiovascular side effects I should monitor for?
A4: While hypotension is the most direct and common side effect, you should also monitor for reflex tachycardia (an increase in heart rate). The drop in blood pressure can trigger the baroreceptor reflex, leading to a compensatory increase in heart rate.[6] Monitoring both blood pressure and heart rate is crucial for a complete cardiovascular safety assessment.[3][7]
Q5: Are there any known off-target effects of this compound that I should be aware of?
A5: Specific off-target effects for this compound are not well-documented in recent literature, partly due to its discontinuation in 1996 for the treatment of depression.[4] However, for any new chemical entity, it is important to consider potential off-target activities through secondary pharmacology screening.
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Hypotension in Anesthetized Rats
Objective: To measure the dose-dependent effect of intravenously administered this compound on mean arterial pressure (MAP) and heart rate (HR) in anesthetized rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane or urethane)
-
Catheters for femoral artery and vein
-
Pressure transducer and data acquisition system
-
This compound dissolved in a suitable vehicle (e.g., saline)
-
Heparinized saline
Procedure:
-
Anesthetize the rat according to the approved institutional animal care and use committee (IACUC) protocol.
-
Surgically implant catheters into the femoral artery (for blood pressure measurement) and femoral vein (for drug administration).
-
Connect the arterial catheter to a pressure transducer to record blood pressure and heart rate continuously.
-
Allow the animal to stabilize for at least 30 minutes post-surgery until a steady baseline blood pressure is achieved.
-
Administer the vehicle control intravenously and record cardiovascular parameters for a 15-minute baseline period.
-
Administer the first dose of this compound (e.g., 0.1 mg/kg) intravenously.
-
Continuously record MAP and HR, noting the time to onset of hypotension, the nadir (lowest point) of the blood pressure, and the time to recovery.
-
Once the blood pressure returns to a stable baseline, administer the next escalating dose of this compound.
-
Repeat the process for all planned doses.
-
At the end of the experiment, euthanize the animal using an approved method.
Visualizations
Signaling Pathway of this compound-Induced Vasodilation
Caption: Mechanism of this compound-induced vasodilation via alpha-1 receptor blockade.
Experimental Workflow for Managing Hypotension
Caption: Decision workflow for addressing this compound-induced hypotension in animal models.
References
- 1. Frontiers | Fluid Resuscitation for Refractory Hypotension [frontiersin.org]
- 2. What is the best treatment for hypotension in healthy dogs during anaesthesia maintained with isoflurane? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - AdisInsight [adisinsight.springer.com]
- 5. Preclinical cardiac safety assessment of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypotensive and sedative effects of alpha-adrenoceptor agonists: relationship to alpha 1- and alpha 2-adrenoceptor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Signal-to-Noise Ratio in Bazinaprine Electrophysiology Recordings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize electrophysiology recordings when studying Bazinaprine. Our goal is to help you achieve high-quality data with a strong signal-to-noise ratio (SNR).
Troubleshooting Guides
This section offers step-by-step solutions to common issues encountered during this compound electrophysiology experiments.
Issue 1: Low Signal Amplitude
A weak signal can be difficult to distinguish from baseline noise, compromising data analysis.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal this compound Concentration | 1. Perform a dose-response curve to identify the optimal concentration for eliciting a robust signal. 2. Ensure fresh this compound solutions are prepared for each experiment to avoid degradation. | Identification of an effective concentration that maximizes the signal without causing cellular toxicity. |
| Poor Seal Resistance (in Patch-Clamp) | 1. Ensure the pipette tip is clean and polished. 2. Apply gentle and steady suction to form a gigaohm seal (>1 GΩ).[1] 3. If a stable seal is not achieved, replace the pipette and try again.[1] | A high-resistance seal minimizes current leakage, leading to a more accurate measurement of this compound-induced currents. |
| Cellular Health | 1. Use healthy, viable cells for recordings.[1] 2. Ensure proper perfusion with oxygenated artificial cerebrospinal fluid (aCSF) or appropriate extracellular solution.[2] 3. Monitor cell morphology and resting membrane potential before and after this compound application. | Healthy cells will exhibit a stable baseline and a more reliable response to this compound. |
| Incorrect Recording Configuration | 1. Verify that the amplifier and data acquisition settings are appropriate for the expected signal size. 2. For whole-cell recordings, ensure complete rupture of the cell membrane to achieve low access resistance.[3] | Proper configuration ensures the recording system is sensitive enough to detect small signals. |
Issue 2: Excessive Baseline Noise
High baseline noise can obscure the physiological signal of interest.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Electromagnetic Interference | 1. Identify and turn off nearby electrical equipment that may be causing interference (e.g., centrifuges, pumps).[4] 2. Ensure the recording setup is properly grounded and housed within a Faraday cage. 3. Use differential amplification to subtract common-mode noise.[5] | A significant reduction in 50/60 Hz line noise and other high-frequency interference.[4] |
| Mechanical Vibrations | 1. Place the electrophysiology rig on an anti-vibration table. 2. Secure all cables and tubing to prevent movement during recording.[2] | A stable baseline with minimal low-frequency oscillations. |
| Poor Electrode/Pipette Quality | 1. Use high-quality, properly chlorided silver-wire electrodes.[1] 2. Ensure the recording pipette is free of debris and has a smooth tip.[2] 3. For extracellular recordings, use low-impedance electrodes. | Reduced noise originating from the electrode-solution interface. |
| Perfusion System Issues | 1. Ensure a smooth and continuous flow of the perfusion solution.[2] 2. Minimize bubbles in the perfusion line. 3. Check for leaks in the tubing.[2] | A stable baseline free from artifacts caused by fluctuations in the bath level or solution flow. |
Issue 3: Signal Clipping or Saturation
This occurs when the signal amplitude exceeds the dynamic range of the amplifier.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inappropriate Amplifier Gain | 1. Reduce the amplifier gain to a level that accommodates the full range of the signal. 2. If the signal has both small and large components, consider using a lower gain and leveraging the full resolution of the analog-to-digital converter. | The entire waveform is captured without distortion at the peaks and troughs. |
| High Series Resistance in Voltage-Clamp | 1. Monitor and compensate for series resistance throughout the experiment.[3] 2. If series resistance is too high, the voltage clamp will be inaccurate, potentially leading to large, uncontrolled currents.[3] 3. Use larger-tipped pipettes for recording large currents, though this may make sealing more difficult.[1] | Accurate voltage control and prevention of current saturation due to voltage errors. |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for this compound?
While the precise mechanism of this compound is under investigation, preliminary data suggests it may act as a modulator of specific ion channels. Similar to other novel psychoactive compounds, its effects could be mediated through interactions with neurotransmitter receptors or by directly altering ion channel conductance. Further research, including voltage-clamp and current-clamp experiments, is necessary to elucidate its exact mechanism.
Q2: How can I improve the signal-to-noise ratio in my recordings?
Improving the SNR is a multi-faceted process that involves both optimizing the biological signal and reducing the background noise.[5]
-
Signal Enhancement:
-
Use the optimal concentration of this compound.
-
Ensure the target cells are healthy and expressing the channel/receptor of interest at a sufficient level.
-
For evoked responses, signal averaging across multiple trials can significantly improve the SNR by a factor of the square root of the number of trials.[5][6]
-
-
Noise Reduction:
Q3: What are the key parameters to monitor during a this compound experiment?
-
Seal Resistance (Patch-Clamp): A high and stable gigaohm seal is crucial for low-noise recordings.[1]
-
Access Resistance (Whole-Cell): Monitor and compensate for access resistance to ensure accurate voltage clamp.[3]
-
Resting Membrane Potential: A stable resting potential is an indicator of cell health.
-
Input Resistance: Changes in input resistance can indicate the opening or closing of ion channels in response to this compound.
-
Baseline Noise Level: Continuously monitor the baseline to detect any emergent sources of noise.
Q4: How should I prepare my solutions for this compound experiments?
-
Use high-purity water and reagents to prepare all solutions.
-
Prepare fresh this compound stock solutions and dilute to the final working concentration immediately before use.
-
Filter all solutions to remove any particulate matter that could clog the recording pipette.[2]
-
Ensure the pH and osmolarity of the extracellular solution are physiological and stable throughout the experiment.[1]
Experimental Protocols
Whole-Cell Voltage-Clamp Recording of this compound-Induced Currents
-
Preparation: Prepare artificial cerebrospinal fluid (aCSF) and internal pipette solution. Pull and fire-polish borosilicate glass pipettes to a resistance of 3-5 MΩ.
-
Cell Targeting: Under a microscope with differential interference contrast (DIC) optics, approach a target neuron in a brain slice or cultured cell with the recording pipette.
-
Seal Formation: Apply gentle positive pressure to the pipette as it approaches the cell to keep the tip clean.[2] Once in contact with the cell membrane, release the positive pressure and apply gentle negative pressure to form a gigaohm seal.
-
Whole-Cell Configuration: After achieving a stable GΩ seal, apply a brief pulse of strong suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Baseline Recording: Clamp the cell at a holding potential (e.g., -70 mV) and record a stable baseline current for several minutes.
-
This compound Application: Perfuse the recording chamber with aCSF containing the desired concentration of this compound.
-
Data Acquisition: Record the changes in holding current induced by this compound.
-
Washout: Perfuse with control aCSF to wash out the drug and observe the reversal of the effect.
Visualizations
Caption: Hypothetical signaling pathway for this compound's action.
Caption: Workflow for a this compound electrophysiology experiment.
Caption: A decision tree for troubleshooting low SNR.
References
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. scientifica.uk.com [scientifica.uk.com]
- 3. scientifica.uk.com [scientifica.uk.com]
- 4. aclsmedicaltraining.com [aclsmedicaltraining.com]
- 5. Signal Amplification and Noise Reduction in Electrophysiology Data [labx.com]
- 6. Methods for improving the signal-to-noise ratio of endogenous-evoked potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reducing ECG artifact [numed.co.uk]
Validation & Comparative
Validating Bazinaprine's Primary Pharmacological Target: A Comparative Analysis with Alternative MAO-A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bazinaprine and its primary pharmacological target, Monoamine Oxidase A (MAO-A), with alternative MAO-A inhibitors. Experimental data is presented to validate its mechanism of action and to benchmark its performance against established compounds in the same class.
Introduction to this compound
This compound (SR 95191) is a selective and reversible inhibitor of Monoamine Oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] Developed by Sanofi, this compound was investigated as a potential therapeutic agent for depression.[3] Its primary mechanism of action involves blocking the catalytic activity of MAO-A, thereby increasing the synaptic availability of key neurotransmitters implicated in mood regulation. This guide compares the biochemical and pharmacological properties of this compound with two other well-characterized reversible MAO-A inhibitors: Moclobemide and Befloxatone.
Quantitative Comparison of MAO-A Inhibitors
The following tables summarize the in vitro and in vivo data for this compound, Moclobemide, and Befloxatone, providing a clear comparison of their potency and selectivity for MAO-A.
Table 1: In Vitro Inhibition of MAO-A and MAO-B
| Compound | MAO-A IC50/Ki | MAO-B IC50/Ki | Selectivity (MAO-B/MAO-A) | Source |
| This compound (SR 95191) | 7.5 µM (time-dependent) | - | - | [2] |
| Moclobemide | 6.1 µM (IC50) | >1000 µM (IC50) | >164 | |
| Befloxatone | 1.9 - 3.6 nM (Ki) | 270 - 900 nM (Ki) | ~150 - 250 |
Table 2: In Vivo/Ex Vivo Potency of MAO-A Inhibitors
| Compound | Potency (ED50) | Species | Tissue | Source |
| This compound (SR 95191) | 3-5 mg/kg (p.o.) | Rat | Brain | [2] |
| Moclobemide | - | - | - | - |
| Befloxatone | 0.06 mg/kg (p.o.) | Rat | Brain |
Note: Direct comparison of potency can be influenced by experimental conditions. The provided data is for reference.
Experimental Protocols
The data presented in this guide are derived from standard biochemical and pharmacological assays. The following are detailed methodologies representative of those used to characterize MAO inhibitors.
In Vitro Monoamine Oxidase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MAO-A and MAO-B.
Principle: This assay measures the enzymatic activity of MAO by monitoring the production of a fluorescent or chromogenic product from a specific substrate. The reduction in signal in the presence of an inhibitor is used to calculate the IC50 value.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (a non-selective substrate for both MAO-A and MAO-B)
-
Test compounds (this compound, Moclobemide, Befloxatone) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add the MAO-A or MAO-B enzyme to each well.
-
Add the diluted test compounds to the respective wells. Include a control group with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at 37°C. For time-dependent inhibitors like this compound, IC50 values may be determined at different pre-incubation times.
-
Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 2N NaOH).
-
Measure the fluorescence of the product (4-hydroxyquinoline) using a microplate reader (e.g., excitation at 320 nm and emission at 380 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Radioligand Binding Assay for MAO-A
Objective: To determine the binding affinity (Ki) of a test compound for the MAO-A enzyme.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the MAO-A enzyme. The concentration of the test compound that displaces 50% of the radioligand binding is the IC50, which can then be converted to the inhibition constant (Ki).
Materials:
-
Rat or human brain mitochondrial preparations (as a source of MAO-A)
-
Radioligand specific for MAO-A (e.g., [3H]-Ro 41-1049)
-
Unlabeled test compounds (this compound, Moclobemide, Befloxatone)
-
Scintillation fluid and a scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In reaction tubes, combine the brain mitochondrial preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
To determine non-specific binding, a separate set of tubes is prepared containing a high concentration of an unlabeled MAO-A specific ligand (e.g., clorgyline).
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the enzyme-ligand complexes.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
The inhibition of MAO-A by this compound and its alternatives leads to an increase in the levels of monoamine neurotransmitters in the synaptic cleft. This, in turn, modulates downstream signaling pathways.
Figure 1. Signaling pathway of MAO-A inhibition.
The following diagram illustrates a typical workflow for an in vitro MAO inhibition assay.
Figure 2. Workflow for in vitro MAO inhibition assay.
Conclusion
The available data confirms that this compound is a selective inhibitor of MAO-A. Its in vitro potency appears to be time-dependent, a characteristic that should be considered in experimental design. When compared to Moclobemide and Befloxatone, this compound demonstrates moderate potency. Befloxatone exhibits the highest potency in vitro among the three. The reversible nature of these inhibitors is a key feature, distinguishing them from older, irreversible MAOIs and potentially offering a better safety profile. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers investigating the pharmacological properties of this compound and other MAO-A inhibitors. Further head-to-head comparative studies under identical experimental conditions would be beneficial for a more definitive assessment of their relative potencies and therapeutic potential.
References
- 1. SR 95191, a selective inhibitor of type A monoamine oxidase with dopaminergic properties. II. Biochemical characterization of monoamine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | MAO | TargetMol [targetmol.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Unveiling the Selectivity of Bazinaprine: A Comparative Analysis of Off-Target Effects on Monoamine Oxidases
For researchers, scientists, and professionals in drug development, understanding the selectivity of a compound is paramount. This guide provides a detailed comparison of Bazinaprine's effects on the two primary monoamine oxidase (MAO) isoforms, MAO-A and MAO-B, offering insights into its potential for off-target effects.
This compound (also known as SR 95191) is recognized as an inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial in the metabolism of neurotransmitters like serotonin and norepinephrine.[1][2] Its therapeutic potential, particularly in the context of depression, is linked to this primary mechanism of action.[1][3] However, a thorough evaluation of its interaction with the closely related MAO-B isoform is essential to fully characterize its pharmacological profile and predict potential side effects. This guide synthesizes available experimental data to illuminate the selectivity of this compound.
Comparative Inhibitory Activity of this compound on MAO-A and MAO-B
Experimental data clearly demonstrates this compound's preferential inhibition of MAO-A over MAO-B. In vitro studies have shown that this compound selectively inhibits MAO-A, with its inhibitory potency increasing with incubation time.[4] Conversely, its effect on MAO-B is significantly weaker, observed only at substantially higher concentrations.[4]
| Compound | Target Enzyme | IC50 Value (µM) | Incubation Time (min) | Notes |
| This compound (SR 95191) | MAO-A | 140 to 7.5 | 0 to 30 | Time-dependent inhibition observed.[4] |
| MAO-B | Weakly inhibited | - | Only inhibited at high doses (in vivo).[4] | |
| Clorgyline | MAO-A | - | - | Selective MAO-A inhibitor (Positive Control).[5] |
| Selegiline (l-deprenyl) | MAO-B | - | - | Selective MAO-B inhibitor (Positive Control).[5] |
Table 1: Comparative in vitro inhibitory activity of this compound on MAO-A and MAO-B. The data for this compound is sourced from a study on rat brain homogenates.[4] IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Experimental Protocols for Assessing MAO Inhibition
The determination of a compound's inhibitory effect on MAO-A and MAO-B typically involves in vitro assays using recombinant human enzymes. These assays measure the rate of substrate conversion by the enzyme in the presence and absence of the test compound.
A standard experimental workflow for screening the off-target effects of this compound on MAO-B, in comparison to its known effect on MAO-A, is outlined below:
Signaling Pathways of Monoamine Oxidases
Monoamine oxidases are critical enzymes in the catabolism of monoamine neurotransmitters. Their inhibition leads to an increase in the synaptic concentration of these neurotransmitters, which is the basis for the therapeutic effects of MAO inhibitors. The distinct substrate preferences of MAO-A and MAO-B underscore the importance of selective inhibition to achieve desired therapeutic outcomes while minimizing side effects.
Conclusion
The available evidence strongly indicates that this compound is a selective inhibitor of MAO-A with minimal off-target effects on MAO-B at therapeutic concentrations. This selectivity is a crucial attribute, as the differential roles of MAO-A and MAO-B in neurotransmitter metabolism mean that non-selective inhibition could lead to a broader range of physiological effects and potential side effects. For researchers and drug developers, this high degree of selectivity makes this compound a valuable tool for studying the specific roles of MAO-A in normal and pathological states and a promising candidate for therapeutic interventions where targeted MAO-A inhibition is desired. Further studies with direct comparative IC50 values from human recombinant enzymes would provide a more definitive quantitative measure of its selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SR 95191, a selective inhibitor of type A monoamine oxidase with dopaminergic properties. II. Biochemical characterization of monoamine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SR 95191, a selective inhibitor of type A monoamine oxidase with dopaminergic properties. I. Psychopharmacological profile in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine oxidase-inhibiting properties of SR 95191, a new pyridazine derivative, in the rat: evidence for selective and reversible inhibition of monoamine oxidase type A in vivo but not in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Bazinaprine and Other Reversible Inhibitors of MAO-A (RIMAs): A Guide for Researchers
This guide provides a detailed comparison of the efficacy of Bazinaprine and other prominent Reversible Inhibitors of Monoamine Oxidase-A (RIMAs), including Moclobemide, Brofaromine, and Toloxatone. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
Introduction to RIMAs
Reversible Inhibitors of Monoamine Oxidase-A (RIMAs) are a class of antidepressants that selectively and reversibly inhibit the MAO-A enzyme. This enzyme is responsible for the breakdown of key neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, RIMAs increase the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism of their antidepressant effect. Unlike irreversible MAOIs, the reversible nature of RIMAs allows for a reduced risk of hypertensive crisis when consuming tyramine-rich foods, making them a safer therapeutic option.[1][2][3]
In Vitro Efficacy: A Quantitative Comparison
The in vitro efficacy of RIMAs is typically determined by their half-maximal inhibitory concentration (IC50) against the MAO-A enzyme. A lower IC50 value indicates a higher potency of the compound. The following table summarizes the reported IC50 values for this compound and other selected RIMAs.
| Compound | MAO-A IC50 (µM) | Source(s) |
| This compound | 7.5 (after 30-min incubation) | [4] |
| Moclobemide | 6.1 - 10 | [5][6] |
| Brofaromine | 0.19 - 0.2 | [7][8] |
| Toloxatone | 0.93 | [6][9] |
Note: The IC50 value for this compound is time-dependent, showing a 19-fold decrease over a 30-minute incubation period, suggesting a time-dependent inhibition mechanism in vitro.[4] There are conflicting reports for the IC50 of Moclobemide, with some sources indicating a much lower potency.[5]
Clinical Efficacy in the Treatment of Depression
While direct head-to-head clinical trials comparing all four RIMAs are not available, individual studies and comparisons with placebo or other antidepressants provide insights into their clinical efficacy.
This compound: this compound has been investigated as a potential treatment for depression. It demonstrates a strong inhibitory effect on MAO-A and is noted for its in vivo reversibility, a key characteristic of RIMAs.[4]
Moclobemide: Numerous clinical studies have established the efficacy of moclobemide in treating major depression, with an efficacy comparable to tricyclic antidepressants and selective serotonin reuptake inhibitors (SSRIs).[1][10][11] In a multicenter study, 41% of patients treated with moclobemide showed a 50% or greater improvement on the Hamilton Rating Scale for Depression, compared to 17% of patients on placebo.[12] The effective therapeutic dose for moclobemide in most acute phase trials is between 300 to 600 mg daily.[10]
Brofaromine: Clinical trials have shown that brofaromine is an effective antidepressant, significantly better than placebo.[13][14] In comparative studies, brofaromine was found to be at least as efficacious as the tricyclic antidepressant imipramine and standard MAOIs like tranylcypromine and phenelzine.[13][15] Reductions of at least 50% in the HAM-D total score were observed in 58-66% of patients treated with either brofaromine or imipramine.[13] Brofaromine also exhibits serotonin reuptake inhibitory properties, which may contribute to its clinical profile.[16]
Toloxatone: A double-blind, placebo-controlled study involving 101 depressed inpatients demonstrated the antidepressant efficacy of toloxatone.[17] Among the 59 subjects who received toloxatone, 37 achieved "excellent" or "good" outcomes.[17]
The following table summarizes key findings from selected clinical trials.
| RIMA | Comparator | Key Efficacy Findings | Source(s) |
| Moclobemide | Placebo | Significantly greater improvement on Hamilton Depression Rating Scale (HDRS) for moclobemide group (41% vs 17% responders). | [12] |
| Moclobemide | Imipramine | Both drugs induced improvement in depressive and anxious symptomatology, with moclobemide showing a faster onset of action. | [18] |
| Brofaromine | Placebo | Significantly better than placebo on Overall Evaluation of Efficacy, Beck self-rating scale, and specific HAM-D subscales. | [13][14] |
| Brofaromine | Imipramine | Found to be superior to Imipramine with regard to efficacy (Hamilton Depression Scale, von Zerssen self-rating scale, global evaluation) and tolerability. | [15] |
| Brofaromine | Imipramine (in elderly) | Showed comparable efficacy to imipramine with an advantage in tolerability. | [19] |
| Toloxatone | Placebo | 37 out of 59 patients (62.7%) achieved "excellent" or "good" outcomes. | [17] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of RIMAs. Below are outlines of common experimental protocols.
In Vitro MAO-A Inhibition Assay (Fluorometric Method)
This assay determines the IC50 value of a compound by measuring the inhibition of MAO-A activity.
Objective: To quantify the in vitro potency of a test compound in inhibiting MAO-A.
Materials:
-
Recombinant human MAO-A enzyme
-
Kynuramine (substrate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Reference inhibitor (e.g., Clorgyline)
-
Phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and reference inhibitor in phosphate buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid interference.
-
Enzyme and Inhibitor Incubation: Add the MAO-A enzyme solution to the wells of the microplate. Then, add the test compound or reference inhibitor at various concentrations. Include control wells with buffer only. Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiation of Reaction: Add the kynuramine substrate solution to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Fluorescence Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader (e.g., excitation at 320 nm and emission at 380 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2][20][21]
In Vivo Microdialysis in the Rat Striatum
This technique allows for the in vivo monitoring of neurotransmitter levels in the brain of a freely moving animal, providing insights into the pharmacodynamic effects of RIMAs.
Objective: To measure the extracellular concentrations of monoamines and their metabolites in the rat striatum following the administration of a RIMA.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Test compound (e.g., Moclobemide)
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Surgical Implantation of Microdialysis Probe: Anesthetize the rat and place it in the stereotaxic apparatus. Surgically implant a guide cannula into the striatum at specific coordinates.
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant, slow flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Baseline Sample Collection: Collect baseline dialysate samples for a period of time to establish stable neurotransmitter levels.
-
Drug Administration: Administer the RIMA (e.g., via intraperitoneal injection or through the dialysis probe).
-
Post-treatment Sample Collection: Continue to collect dialysate samples at regular intervals for several hours.
-
Neurochemical Analysis: Analyze the collected dialysate samples for the concentrations of monoamines (dopamine, serotonin, norepinephrine) and their metabolites (e.g., DOPAC, HVA, 5-HIAA) using HPLC-ECD.
-
Data Analysis: Compare the post-treatment neurotransmitter levels to the baseline levels to determine the effect of the RIMA.[22][23][24][25]
Visualizing Mechanisms and Workflows
Signaling Pathway of MAO-A Inhibition
The following diagram illustrates the general signaling pathway affected by RIMAs.
Caption: Mechanism of action of Reversible Inhibitors of MAO-A (RIMAs).
Experimental Workflow for In Vitro MAO-A Inhibition Assay
The workflow for determining the in vitro efficacy of a RIMA is depicted below.
Caption: Workflow for the in vitro determination of MAO-A inhibition.
Logical Relationship of RIMA Drug Development Stages
The progression from preclinical evaluation to clinical application for RIMAs can be visualized as follows.
Caption: Logical progression of RIMA drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Assay in Summary_ki [bdb99.ucsd.edu]
- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. This compound | MAO | TargetMol [targetmol.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Moclobemide: Therapeutic Use and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Moclobemide: therapeutic use and clinical studies. | Semantic Scholar [semanticscholar.org]
- 12. Moclobemide versus placebo in the treatment of depression: a multicentre study in Belgium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brofaromine in depression: a Canadian multicenter placebo trial and a review of standard drug comparative studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Canadian multicentre placebo-controlled study of a fixed dose of brofaromine, a reversible selective MAO-A inhibitor, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Brofaromine in major depressed patients: a controlled clinical trial versus imipramine and open follow-up of up to one year - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Brofaromine: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Toloxatone and depression] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of moclobemide on depressive symptoms and cognitive performance in a geriatric population: a controlled comparative study versus imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Brofaromine in elderly major depressed patients--a comparative trial versus imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 22. benchchem.com [benchchem.com]
- 23. Brain microdialysis in rats: a technique to reveal competition in vivo between endogenous dopamine and moclobemide, a RIMA antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Microdialysis in the Rat Striatum: Effects of 24 h Dexamethasone Retrodialysis on Evoked Dopamine Release and Penetration Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Bazinaprine: A Comparative Analysis of its Cross-Reactivity with Neurotransmitter Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bazinaprine (SR 95191) is a selective and reversible inhibitor of monoamine oxidase-A (MAO-A), an enzyme crucial in the metabolism of monoamine neurotransmitters. Developed as a potential antidepressant, its primary mechanism of action is to increase the synaptic levels of serotonin, norepinephrine, and dopamine by inhibiting their breakdown. However, understanding the broader pharmacological profile of a drug candidate is paramount for predicting its potential side effects and off-target activities. This guide provides a comparative analysis of the known and potential cross-reactivity of this compound with other major neurotransmitter receptors.
While specific quantitative data on the cross-reactivity of this compound with a wide range of neurotransmitter receptors is not extensively available in the public domain, valuable insights can be inferred from the pharmacological profile of its parent compound, minaprine. Minaprine exhibits a more complex mechanism of action, with documented interactions at several other receptors. This comparison will, therefore, leverage data on minaprine to highlight potential areas of cross-reactivity for this compound, while clearly acknowledging the absence of direct, comprehensive binding studies for this compound itself.
Primary Target and Potential for Cross-Reactivity
The logical relationship between this compound, its primary target, and its potential for cross-reactivity based on its structural relationship with minaprine is illustrated below.
Caption: this compound's primary inhibitory action on MAO-A and potential cross-reactivities.
Comparative Binding Affinity Data
Due to the limited availability of public data on this compound's binding to other neurotransmitter receptors, the following table presents the known binding affinities of its parent compound, minaprine. This serves as a potential, though not direct, indicator of receptor families for which this compound could exhibit cross-reactivity. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher binding affinity.
| Receptor/Transporter | Ligand | Binding Affinity (Ki/IC50 in nM) | Reference Compound(s) |
| Primary Target | |||
| Monoamine Oxidase-A (MAO-A) | This compound | Selective Inhibitor (Specific values not publicly available) | Moclobemide |
| Potential Cross-Reactivity Targets (based on Minaprine) | |||
| Serotonin Receptor (5-HT2A) | Minaprine | Moderate Affinity (Specific values vary across studies) | Ketanserin |
| Serotonin Receptor (5-HT2B) | Minaprine | Moderate Affinity (Specific values vary across studies) | SB204741 |
| Dopamine Receptor (D1) | Minaprine | Low to Moderate Affinity | SCH23390 |
| Dopamine Receptor (D2) | Minaprine | Low to Moderate Affinity | Haloperidol |
| Serotonin Transporter (SERT) | Minaprine | Weak Affinity | Fluoxetine |
Note: This table is intended for comparative purposes and highlights the broader pharmacological profile of the chemical class to which this compound belongs. Direct experimental validation of this compound's binding affinities is necessary for a conclusive assessment of its cross-reactivity.
Experimental Protocols: Radioligand Binding Assay
To determine the cross-reactivity of a compound like this compound, a series of in vitro radioligand binding assays are typically performed. The following is a generalized protocol that outlines the key steps in this process.
Objective: To determine the binding affinity (Ki) of this compound for a panel of neurotransmitter receptors (e.g., serotonin, dopamine, adrenergic, histamine, and muscarinic receptors).
Materials:
-
Test Compound: this compound hydrochloride
-
Receptor Sources: Commercially available cell membranes or tissue homogenates expressing the target receptors (e.g., from CHO-K1 or HEK293 cells for recombinant human receptors, or rat/mouse brain tissue for native receptors).
-
Radioligands: Specific radiolabeled ligands for each target receptor (e.g., [³H]Ketanserin for 5-HT2A, [³H]Spiperone for D2, [³H]Prazosin for α1-adrenergic receptors).
-
Assay Buffer: Specific to each receptor assay, typically containing a buffer (e.g., Tris-HCl), salts, and protease inhibitors.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
-
96-well Filter Plates: With glass fiber filters.
-
Scintillation Cocktail and Liquid Scintillation Counter.
Workflow Diagram:
Caption: Generalized workflow for a radioligand binding assay to determine receptor affinity.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Thaw and dilute the receptor membrane preparations to the desired concentration in ice-cold assay buffer.
-
Dilute the radioligand to a working concentration (typically at or near its Kd value for the receptor).
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the test compound (this compound at various concentrations), the radioligand, and the receptor membranes.
-
For determining total binding, add vehicle instead of the test compound.
-
For determining non-specific binding, add a high concentration of the unlabeled reference ligand.
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filter plates using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
-
Quantification:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion
This compound is a selective MAO-A inhibitor. While comprehensive data on its cross-reactivity with other neurotransmitter receptors is not widely published, an examination of its parent compound, minaprine, suggests potential interactions with serotonin and dopamine receptors. The absence of such data for this compound underscores the importance of conducting thorough in vitro binding assays, such as the radioligand binding assay detailed above, during the preclinical development of any new chemical entity. Such studies are critical for a complete understanding of a drug's pharmacological profile, which in turn informs its potential therapeutic applications and side-effect profile. Researchers and drug development professionals are encouraged to perform these evaluations to build a comprehensive safety and efficacy profile for this compound and similar compounds.
Validating Neurogenic Effects of Novel Compounds: A Comparative Guide Using BrdU Labeling
For researchers and drug development professionals investigating the potential of novel therapeutic compounds to stimulate neurogenesis, rigorous validation is paramount. This guide provides a framework for assessing the effects of a candidate compound, termed here as "Bazinaprine," on adult neurogenesis using the widely established 5-bromo-2'-deoxyuridine (BrdU) labeling method. It further offers a comparative analysis with known neurogenic agents, supported by experimental data and detailed protocols.
Comparative Analysis of Pro-Neurogenic Compounds
The efficacy of a novel compound in promoting neurogenesis can be benchmarked against existing molecules with demonstrated pro-neurogenic activity. The following table summarizes quantitative data for several such compounds, providing a template for where "this compound" data would be placed upon experimentation.
| Compound/Factor | Dosage/Administration | Animal Model | % Increase in BrdU+ Cells (vs. Control) | Key Signaling Pathway(s) | Reference |
| This compound | [To Be Determined] | [e.g., Adult C57BL/6 Mice] | [Experimental Data] | [To Be Investigated] | N/A |
| P7C3 | 10 mg/kg, i.p. | Adult Mice | ~100% | Nicotinamide phosphoribosyltransferase (NAMPT) activation | [1] |
| Fluoxetine (SSRI) | 10 mg/kg, i.p. (chronic) | Adult Rats | ~50-70% | Serotonin (5-HT) signaling, BDNF | [2] |
| Brain-Derived Neurotrophic Factor (BDNF) | Direct infusion | Adult Rats | Variable (significant increase) | TrkB receptor signaling, PI3K/Akt, MAPK/ERK | [3] |
| Electroconvulsive Seizure (ECS) | N/A | Adult Rats | >200% | Multiple, including BDNF and VEGF signaling | [4] |
| Voluntary Exercise | N/A | Adult Mice | ~100-150% | BDNF, VEGF, IGF-1 signaling |
Experimental Protocol: BrdU Labeling for In Vivo Neurogenesis Assessment
This protocol outlines the key steps for validating the pro-neurogenic effects of a novel compound like "this compound" in a rodent model.
Objective: To quantify the proliferation and survival of newly generated cells in the dentate gyrus of the hippocampus following administration of "this compound."
Materials:
-
"this compound" or test compound
-
5-bromo-2'-deoxyuridine (BrdU) (Sigma-Aldrich, Cat. No. B5002)
-
Sterile saline solution (0.9% NaCl)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose
-
Primary antibodies: anti-BrdU, anti-NeuN (neuronal marker), anti-GFAP (astrocyte marker)
-
Fluorescently-labeled secondary antibodies
-
Mounting medium with DAPI
Procedure:
-
Animal Treatment:
-
Acclimate adult rodents (e.g., 8-week-old C57BL/6 mice) to housing conditions for at least one week.
-
Divide animals into control (vehicle) and experimental ("this compound") groups.
-
Administer "this compound" or vehicle according to the desired experimental paradigm (e.g., daily intraperitoneal injections for 2 weeks).
-
-
BrdU Administration:
-
During the treatment period, administer BrdU (e.g., 50 mg/kg, i.p.) to label dividing cells. The timing and frequency of BrdU injections will depend on whether the aim is to study cell proliferation (short survival time) or cell survival and differentiation (long survival time).[5]
-
-
Tissue Collection and Preparation:
-
At the end of the designated survival period (e.g., 24 hours for proliferation, 4 weeks for survival), deeply anesthetize the animals.
-
Perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Post-fix the brains in 4% PFA overnight at 4°C.
-
Cryoprotect the brains by incubating in 30% sucrose in PBS until they sink.
-
Freeze the brains and section coronally (e.g., 40 µm thickness) using a cryostat.
-
-
Immunohistochemistry:
-
For BrdU detection, pre-treat sections to denature DNA (e.g., with 2N HCl).
-
Block non-specific antibody binding using a suitable blocking solution.
-
Incubate sections with the primary antibody against BrdU overnight at 4°C.
-
For phenotyping of BrdU-positive cells, co-incubate with primary antibodies against NeuN and GFAP.
-
Wash sections and incubate with appropriate fluorescently-labeled secondary antibodies.
-
Counterstain with DAPI to visualize cell nuclei.
-
-
Imaging and Quantification:
-
Capture fluorescent images of the dentate gyrus using a confocal microscope.
-
Quantify the number of BrdU-positive cells, as well as BrdU+/NeuN+ and BrdU+/GFAP+ double-labeled cells, using stereological methods.
-
Considerations and Alternatives:
-
BrdU Toxicity: BrdU can be toxic to cells and may affect their survival and differentiation.[6] It is crucial to use the lowest effective dose and include appropriate controls.
-
Alternative Proliferation Markers: Ki67 is an endogenous marker of cell proliferation and can be used as an alternative to BrdU, avoiding the need for DNA denaturation.[5]
Visualizing the Experimental Workflow and Signaling Pathways
To aid in the conceptualization of the validation process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for validating a novel compound's effect on neurogenesis.
Caption: Key signaling pathways influencing adult neurogenesis.
Conclusion
The validation of a novel compound's pro-neurogenic potential requires a systematic approach. By employing established techniques like BrdU labeling and comparing the results to known neurogenic agents, researchers can effectively characterize the efficacy of new therapeutic candidates. The provided protocols and conceptual diagrams serve as a guide for designing and interpreting such crucial experiments in the field of neural regeneration and drug discovery.
References
- 1. Discovery of a Pro-neurogenic, Neuroprotective Chemical - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurogenic drugs and compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling mechanisms regulating adult neural stem cells and neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling in Adult Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BrdU assay for neurogenesis in rodents | Springer Nature Experiments [experiments.springernature.com]
- 6. BrdU immunohistochemistry for studying adult neurogenesis: paradigms, pitfalls, limitations, and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Limited Information Available on the Pharmacokinetic Profile of Bazinaprine and its Metabolites
A comprehensive comparison of the pharmacokinetic profiles of the discontinued antidepressant Bazinaprine and its metabolites is not possible due to the limited availability of public data. This compound, a selective and reversible monoamine oxidase A (MAO-A) inhibitor, was under development by Sanofi for the treatment of depression, but its development was halted in 1996. Consequently, detailed experimental data and protocols concerning its absorption, distribution, metabolism, and excretion (ADME) are scarce in the public domain.
This compound, also known as SR 95191, was identified as a candidate compound for treating depression.[1][2][3] Its mechanism of action involves the inhibition of MAO-A, an enzyme crucial in the metabolism of neurotransmitters like serotonin.[1][2][3] While some information regarding its chemical structure and intended therapeutic target is available, in-depth pharmacokinetic studies, which are essential for creating a detailed comparison guide as requested, have not been widely published.
The core requirements for this comparison guide, including quantitative data summary in tables, detailed experimental methodologies, and visualizations of metabolic pathways, cannot be met with the currently accessible information. Such detailed data is typically generated during extensive preclinical and clinical development phases of a drug. Given that this compound's development was terminated nearly three decades ago, these comprehensive datasets were either not fully generated or remain proprietary and unpublished.
Without access to studies detailing the metabolic fate of this compound, including the identification and quantification of its metabolites and the elucidation of the enzymatic pathways involved in its biotransformation, a comparative analysis remains unfeasible. Similarly, the absence of published experimental protocols prevents a thorough understanding and presentation of the methodologies that would have been used to study its pharmacokinetics.
Therefore, researchers, scientists, and drug development professionals seeking to understand the pharmacokinetic profile of this compound will find a significant lack of detailed information in publicly available scientific literature and drug databases.
References
A Comparative Guide to In Vivo Target Engagement of Bazinaprine and Alternative MAO-A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo target engagement of Bazinaprine, a selective and reversible monoamine oxidase A (MAO-A) inhibitor, with other reversible MAO-A inhibitors: Moclobemide, Befloxatone, and Brofaromine. This document summarizes key experimental data, details the methodologies used in these studies, and presents visual representations of the relevant biological pathway and experimental workflows.
Introduction to this compound and its Target: MAO-A
This compound (also known as SR 95191) is a pyridazine derivative that acts as a selective and reversible inhibitor of monoamine oxidase A (MAO-A).[1][2][3] MAO-A is a key enzyme in the catabolism of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant medications. This guide focuses on the direct measurement of this compound's interaction with MAO-A in a living system (in vivo target engagement) and compares its profile to that of other drugs in its class.
Quantitative Comparison of In Vivo MAO-A Inhibition
The following table summarizes the available quantitative data for the in vivo target engagement of this compound and its selected alternatives. The data is presented to facilitate a direct comparison of their potency and occupancy of the MAO-A enzyme in the brain.
| Compound | Animal Model | Method | Key Parameter | Value | Reference |
| This compound (SR 95191) | Rat | Ex vivo MAO-A activity assay | ED50 (brain) | 3-5 mg/kg, p.o. | [2] |
| Moclobemide | Human | PET with [¹¹C]harmine | MAO-A Occupancy | 74% at 300-600 mg/day | |
| MAO-A Occupancy | 84% at 900-1200 mg/day | ||||
| Befloxatone | Rat | Ex vivo MAO-A activity assay | ED50 (brain) | 0.06 mg/kg, p.o. | |
| Ex vivo MAO-A activity assay | ED50 (duodenum) | 0.025 mg/kg, p.o. | |||
| Brofaromine | Rat | Microdialysis | 5-HIAA reduction | Dose-dependent | [4] |
| Ex vivo MAO-A activity assay | ID50 (hippocampus) | Lower than other brain regions | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Ex vivo Monoamine Oxidase A (MAO-A) Activity Assay
This method is used to determine the extent of MAO-A inhibition in the brain after in vivo administration of a test compound.
1. Animal Dosing:
-
Animals (typically rats or mice) are administered the test compound (e.g., this compound, Befloxatone) or vehicle control via the intended route of administration (e.g., oral gavage, intraperitoneal injection).
-
A range of doses is typically used to determine a dose-response relationship and calculate the ED50.
2. Tissue Collection and Preparation:
-
At a predetermined time point after dosing, animals are euthanized.
-
The brain is rapidly excised, and specific regions of interest (e.g., cortex, striatum, hippocampus) are dissected on ice.
-
Tissues are homogenized in a suitable buffer (e.g., phosphate buffer) to prepare a mitochondrial fraction, as MAO-A is a mitochondrial enzyme.
3. MAO-A Activity Measurement:
-
The MAO-A activity in the tissue homogenates is measured using a specific substrate, such as [¹⁴C]5-hydroxytryptamine (serotonin).
-
The reaction mixture typically contains the tissue homogenate, the radiolabeled substrate, and a selective MAO-B inhibitor (e.g., selegiline) to ensure that only MAO-A activity is measured.
-
The reaction is incubated at 37°C for a specific duration and then stopped.
-
The radiolabeled metabolite is separated from the unreacted substrate using techniques like liquid-liquid extraction or chromatography.
-
The amount of radioactivity in the metabolite fraction is quantified using a scintillation counter, which is proportional to the MAO-A activity.
4. Data Analysis:
-
MAO-A activity in the drug-treated groups is compared to the vehicle-treated control group.
-
The percentage of inhibition is calculated for each dose.
-
The ED50 value, the dose that produces 50% of the maximal inhibition, is determined by non-linear regression analysis of the dose-response curve.
Positron Emission Tomography (PET) Imaging for MAO-A Occupancy
PET is a non-invasive imaging technique used to quantify receptor or enzyme occupancy in the living brain.
1. Radiotracer Administration:
-
A specific PET radiotracer that binds to MAO-A, such as [¹¹C]harmine or [¹¹C]clorgyline, is administered intravenously to the subject (human or animal).[6][7]
2. PET Scanning:
-
The subject's head is positioned in the PET scanner, and dynamic images are acquired over a specific period to measure the distribution and binding of the radiotracer in the brain.
3. Baseline and Occupancy Scans:
-
A baseline scan is performed before the administration of the test drug to determine the baseline MAO-A availability.
-
After a washout period, the subject is treated with the test drug (e.g., Moclobemide).
-
A second PET scan is performed after drug administration to measure the reduced binding of the radiotracer due to competition with the drug.
4. Data Analysis:
-
Regions of interest (ROIs) are drawn on the PET images corresponding to different brain areas.
-
The binding potential (BP) of the radiotracer in each ROI is calculated for both the baseline and post-drug scans.
-
The percentage of MAO-A occupancy is calculated using the following formula: Occupancy (%) = [(BP_baseline - BP_drug) / BP_baseline] * 100
-
This allows for the determination of the relationship between drug dose or plasma concentration and the degree of target engagement in the brain.
Visualizing the Biological and Experimental Context
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams have been generated.
Caption: Signaling pathway of MAO-A and the inhibitory action of this compound.
Caption: Experimental workflow for the ex vivo MAO-A activity assay.
Conclusion
This guide provides a comparative overview of the in vivo target engagement of this compound and other reversible MAO-A inhibitors. The presented data and experimental protocols offer a valuable resource for researchers in the field of neuropharmacology and drug development. The quantitative data suggests that Befloxatone is significantly more potent than this compound in terms of its ED50 for MAO-A inhibition in the rat brain. Moclobemide's target engagement has been well-characterized in humans using PET imaging, demonstrating significant MAO-A occupancy at clinically relevant doses. While quantitative in vivo potency data for Brofaromine is less direct, studies confirm its dose-dependent inhibition of MAO-A. The provided diagrams and detailed protocols are intended to aid in the design and interpretation of future in vivo target engagement studies for novel MAO-A inhibitors.
References
- 1. SR 95191, a selective inhibitor of type A monoamine oxidase with dopaminergic properties. I. Psychopharmacological profile in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase-inhibiting properties of SR 95191, a new pyridazine derivative, in the rat: evidence for selective and reversible inhibition of monoamine oxidase type A in vivo but not in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SR 95191, a selective inhibitor of type A monoamine oxidase with dopaminergic properties. II. Biochemical characterization of monoamine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo evidence for the reversible action of the monoamine oxidase inhibitor brofaromine on 5-hydroxytryptamine release in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regional action of brofaromine on rat brain MAO-A and MAO-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategy for the formation of parametric images under conditions of low injected radioactivity applied to PET studies with the irreversible monoamine oxidase A tracers [11C]clorgyline and deuterium-substituted [11C]clorgyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Classics in Neuroimaging: Development of PET Imaging Agents for Imaging Monoamine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Abuse Potential of Bazinaprine in the Context of Central Nervous System Therapeutics
A Comparative Guide for Researchers and Drug Development Professionals
The evaluation of a new central nervous system (CNS) drug's abuse potential is a critical component of its safety assessment and regulatory review. This guide provides a comparative analysis of the abuse potential of Bazinaprine, a novel CNS agent, alongside three well-characterized drugs: buspirone (an anxiolytic with low abuse potential), diazepam (a benzodiazepine anxiolytic with significant abuse potential), and amphetamine (a psychostimulant with high abuse potential).
Comparative Overview of Abuse Potential
The abuse potential of a drug is determined by its pharmacological properties, particularly its ability to produce positive subjective effects, act as a reinforcer, and induce physical dependence. Preclinical models are instrumental in predicting these effects in humans. The following table summarizes the available data for minaprine (as a proxy for this compound) and the selected comparator CNS drugs across key preclinical abuse liability assays.
| Drug | Drug Class | Self-Administration | Conditioned Place Preference (CPP) | Drug Discrimination | Abuse Potential |
| Minaprine (for this compound) | Atypical Antidepressant | Not self-administered in rhesus monkeys[1] | Data not available | Data not available | Low (predicted) |
| Buspirone | Anxiolytic (5-HT1A Receptor Agonist) | Not self-administered[2] | Does not produce CPP[3] | Does not substitute for cocaine[2] | Low [4] |
| Diazepam | Benzodiazepine (GABAA Receptor Modulator) | Self-administered by animals | Induces CPP[5] | Substitutes for other sedatives | High [6] |
| Amphetamine | Psychostimulant (Dopamine Releaser) | Readily self-administered by animals | Induces robust CPP | Generalizes to cocaine and other stimulants[7][8] | High [9] |
Experimental Protocols for Assessing Abuse Potential
The data presented above are derived from standardized preclinical behavioral assays designed to evaluate the reinforcing and subjective effects of drugs.
Self-Administration Studies
Methodology: This paradigm assesses the reinforcing efficacy of a drug by determining if an animal will perform a specific action (e.g., lever pressing) to receive a drug infusion.[10] Animals, typically rats or non-human primates, are surgically implanted with intravenous catheters. They are then placed in an operant conditioning chamber equipped with levers. Pressing one "active" lever results in the delivery of a drug infusion, while pressing an "inactive" lever has no consequence. A drug is considered to have reinforcing properties, and thus abuse potential, if the animals consistently press the active lever more than the inactive lever.[11]
Conditioned Place Preference (CPP)
Methodology: The CPP paradigm is a form of Pavlovian conditioning used to measure the motivational effects of a drug.[12] The apparatus consists of two or more distinct compartments with different visual and tactile cues. The procedure involves three phases:
-
Pre-Conditioning (Habituation): The animal is allowed to freely explore all compartments to determine any initial preference.
-
Conditioning: The animal is confined to one compartment after receiving the test drug and to another compartment after receiving a placebo (e.g., saline) on alternate days.
-
Post-Conditioning (Test): The animal is placed back in the apparatus in a drug-free state with free access to all compartments. An increase in the time spent in the drug-paired compartment is indicative of the drug's rewarding properties.[13]
Drug Discrimination Studies
Methodology: This assay assesses the subjective effects of a drug by training an animal to recognize and distinguish the internal state produced by the drug from a non-drug state.[7] Animals are trained to press one of two levers for a reward (e.g., food) depending on whether they have been administered the training drug or a vehicle. Once the discrimination is learned, test sessions are conducted with novel drugs. If the animal predominantly presses the drug-appropriate lever after receiving a test drug, it is said to "substitute" for the training drug, suggesting similar subjective effects.[14]
Signaling Pathways and Mechanisms of Action
The abuse potential of CNS drugs is closely linked to their interaction with key neurotransmitter systems in the brain, particularly the dopamine reward pathway.
Dopaminergic Reward Pathway
The mesolimbic dopamine pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a critical circuit for mediating the rewarding effects of drugs of abuse. Drugs with high abuse potential, such as amphetamine and diazepam (indirectly), enhance dopamine release in the NAc, leading to feelings of pleasure and reinforcement.
-
This compound (Minaprine): Minaprine's mechanism of action involves the inhibition of serotonin and dopamine reuptake and it also acts as a reversible inhibitor of monoamine oxidase-A (MAO-A).[3] While it modulates dopamine, the lack of self-administration suggests it does not produce the rapid and robust increase in NAc dopamine associated with addictive drugs.
-
Buspirone: Buspirone is a partial agonist at serotonin 5-HT1A receptors and also has weak antagonist effects at dopamine D2 receptors.[15] Its primary action on the serotonergic system and lack of significant direct or indirect dopamine enhancement contribute to its low abuse potential.[16]
-
Diazepam: Diazepam is a positive allosteric modulator of GABAA receptors.[9] By enhancing the inhibitory effects of GABA, it can reduce the activity of GABAergic interneurons that normally inhibit dopamine neurons in the VTA. This disinhibition leads to increased dopamine release in the NAc, contributing to its rewarding effects and abuse potential.
-
Amphetamine: Amphetamine is a potent releaser and reuptake inhibitor of dopamine and norepinephrine.[17] Its direct and powerful action on the dopamine system, leading to a surge of dopamine in the NAc, is the primary reason for its high abuse potential.[1]
Conclusion
Based on the available preclinical data for its close analog minaprine, this compound is predicted to have a low abuse potential . The lack of reinforcing effects in self-administration studies with minaprine is a strong indicator that it is unlikely to be abused by humans.[1] This profile is similar to that of buspirone, another anxiolytic with a well-established low risk of abuse. In stark contrast, diazepam and amphetamine demonstrate clear reinforcing and rewarding properties across multiple preclinical models, consistent with their known high abuse liability in humans.
It is imperative that future research includes direct abuse potential assessment of this compound to confirm these predictions. However, the current evidence suggests that this compound's pharmacological profile is not conducive to abuse and may represent a safer alternative to CNS drugs with established abuse liability.
References
- 1. Self-administration of minaprine in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Self-Administration of Cocaine Induces Dopamine-Independent Self-Administration of Sigma Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Preclinical Abuse Potential Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Self-Administration of Agonists Selective for Dopamine D2, D3, and D4 Receptors by Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmexec.com [pharmexec.com]
- 7. govinfo.gov [govinfo.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Abuse and Dependence Liability of Benzodiazepine-Type Drugs: GABAA Receptor Modulation and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Self-administration - Wikipedia [en.wikipedia.org]
- 11. Baclofen inhibits heroin self-administration behavior and mesolimbic dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 13. Conditioned Place Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug Discrimination: Historical Origins, Important Concepts, and Principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. toxicology.org [toxicology.org]
- 17. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Bazinaprine
This document provides comprehensive guidance on the proper disposal procedures for Bazinaprine, a selective, reversible monoamine oxidase inhibitor (MAOI). Adherence to these protocols is crucial for the safety of laboratory personnel and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Immediate Safety and Handling Precautions:
Before disposal, it is essential to handle this compound with appropriate safety measures. As a potent MAOI, it can have significant physiological effects. Always wear personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, when handling this compound in solid or solution form. Work in a well-ventilated area, preferably within a fume hood.
Chemical and Physical Properties of this compound
Understanding the properties of this compound is the first step toward its safe disposal. The following table summarizes its key chemical and physical data.
| Property | Value |
| CAS Number | 94011-82-2 |
| Molecular Formula | C₁₇H₁₉N₅O |
| Molecular Weight | 309.37 g/mol |
| Appearance | Solid Powder |
| Solubility | Soluble in DMSO (22.5 mg/mL) |
Experimental Protocols for Disposal
Principle of Disposal:
The fundamental principle for the disposal of this compound is to prevent its release into the environment. Due to its biological activity, it must not be disposed of down the drain or in regular solid waste. It should be treated as hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Segregation of Waste:
-
Collect all forms of this compound waste, including unused solid compound, solutions, and any materials contaminated with this compound (e.g., pipette tips, gloves, empty containers).
-
Place all waste into a dedicated, robust, and leak-proof hazardous waste container.
-
-
Container Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
Identify the contents by writing "this compound" and its CAS number (94011-82-2).
-
Ensure the label is legible and securely attached to the container.
-
-
Storage of Waste:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated area.
-
The storage area should be away from general laboratory traffic and incompatible materials.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide the waste disposal service with full details of the waste, including its identity as a monoamine oxidase inhibitor and a pyridazine derivative, to ensure it is handled and disposed of correctly.[1]
-
The most appropriate method of destruction for such a compound is high-temperature incineration.[1]
-
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling Bazinaprine
This document provides immediate, essential safety and logistical information for laboratory professionals engaged in research and development involving Bazinaprine. Adherence to these procedural guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE).[1][2][3][4] The level of protection afforded by PPE is only effective when the equipment is properly fitted, maintained, and worn at all times in the presence of hazardous materials.[2]
Recommended PPE for Handling this compound:
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Unlined, elbow-length gloves made of nitrile, butyl, or neoprene are recommended for handling this compound in both dry and liquid forms.[5] Two pairs of chemotherapy-grade gloves are required when handling antineoplastic hazardous drugs.[4] |
| Eye and Face Protection | Safety glasses with side shields, goggles, or a face shield | To protect against splashes, dust, and aerosols, shielded safety glasses or snug-fitting, non-fogging goggles should be worn.[5] A face shield worn over goggles provides a higher level of protection in high-exposure situations.[5] |
| Body Protection | Protective suit or coveralls | A clean, dry protective suit covering the entire body from wrists to ankles should be worn over regular work clothes.[5] Gowns demonstrated to be resistant to permeability by hazardous drugs are required when administering injectable antineoplastic agents.[4] |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[6] Consider wearing a respirator during any lengthy exposure with a high risk of inhalation.[5] |
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
-
Harmful if swallowed (H302)
Precautionary Measures:
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.[7]
-
Use only in a well-ventilated area.[7]
-
Do not eat, drink, or smoke when using this product.[7]
-
Store in a tightly closed container in a dry, well-ventilated place.[7]
-
Dispose of contents and container to an approved waste disposal plant.[7]
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe this compound Handling
Emergency Procedures
In Case of Exposure:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash with plenty of soap and water.[7] Remove contaminated clothing and wash it before reuse.[7] If skin irritation occurs, seek medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do, and continue rinsing.[7] If eye irritation persists, get medical advice/attention. |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[7] Call a POISON CENTER or doctor if you feel unwell. |
| Ingestion | Rinse mouth.[7] Call a POISON CENTER or doctor if you feel unwell.[7] |
Spill and Leak Management: In the event of a spill, evacuate the area and consult an expert. Avoid generating dust. Cover drains and collect the spilled material, then dispose of it properly.
Disposal Plan
Waste material must be disposed of in accordance with national and local regulations. Do not let the product enter drains. Leave chemicals in their original containers and do not mix them with other waste. Uncleaned containers should be handled as the product itself. Dispose of contents and containers to an approved waste disposal plant.[7]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
